7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGLVQFFBSENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Anticancer Potential of 4-Arylcoumarins: A Technical Guide for Cancer Researchers
Introduction: The Rise of 4-Arylcoumarins in Oncology
The quest for novel, efficacious, and selective anticancer agents is a perpetual endeavor in oncological research. Within this landscape, the coumarin scaffold, a benzopyrone structure abundant in nature, has emerged as a "privileged" framework in medicinal chemistry.[1][2] Among its numerous derivatives, the 4-arylcoumarin subclass (also known as neoflavones) has garnered substantial attention for its potent and diverse biological activities against various human malignancies.[1] These compounds, characterized by a fused benzene and α-pyrone ring system with an aryl substituent at the C4 position, have demonstrated the ability to modulate a multitude of cellular pathways critical to cancer initiation and progression.[3]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activity of 4-arylcoumarin derivatives in cancer research. Moving beyond a mere recitation of findings, this guide delves into the mechanistic underpinnings of their anticancer effects, provides detailed, field-proven experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) data to inform future drug design. Our narrative is grounded in the principles of scientific integrity, offering not just the "what" but the critical "why" behind experimental choices, ensuring a self-validating system of protocols and a robust foundation for further investigation.
I. Synthetic Strategies: Building the 4-Arylcoumarin Scaffold
The biological evaluation of 4-arylcoumarin derivatives is predicated on their efficient and versatile synthesis. Several methods have been developed, with the Pechmann condensation being a classical and widely adopted approach.[1][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester to yield the 4-substituted coumarin core.[5][6] The choice of catalyst and reaction conditions is critical and has evolved to include milder and more environmentally friendly options.
Experimental Protocol: Pechmann Condensation for 4-Arylcoumarin Synthesis
This protocol provides a general framework for the synthesis of 4-arylcoumarin derivatives. The specific choice of phenol, β-ketoester, and catalyst will determine the final product.
Rationale: The Pechmann condensation is a robust and straightforward method for constructing the coumarin nucleus. The use of a solid acid catalyst or microwave irradiation can enhance reaction rates, improve yields, and simplify purification compared to traditional strong acid catalysts.[4][5]
Materials:
-
Substituted phenol (10 mmol)
-
Ethyl acetoacetate or other suitable β-ketoester (10 mmol)
-
Catalyst (e.g., SbCl₃–Al₂O₃, 5 mol% with respect to SbCl₃)[5]
-
Microwave reactor or conventional heating setup
-
Beaker (100 ml)
-
Glass rod
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a 100 ml beaker, thoroughly mix the phenolic compound (10 mmol) and ethyl acetoacetate (1.3g, 10 mmol) with the catalyst (e.g., 3.0 g of SbCl₃–Al₂O₃) using a glass rod.[5]
-
Microwave Irradiation: Place the beaker in a microwave oven and irradiate for approximately 10 minutes at a power level of 800 W. It is advisable to use intermittent irradiation (e.g., 30-second pulses with 30-second pauses) to control the temperature and prevent charring.[5]
-
Conventional Heating: Alternatively, the reaction mixture can be heated in an oil bath at a temperature determined by the reactivity of the substrates and the catalyst used. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography over silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-arylcoumarin derivative.[5]
-
Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[5]
II. Mechanisms of Anticancer Action: A Multi-pronged Attack on Malignancy
The anticancer prowess of 4-arylcoumarins stems from their ability to interact with a diverse array of molecular targets, leading to the disruption of multiple oncogenic signaling pathways. This multi-target profile is a significant advantage, potentially mitigating the development of drug resistance. The primary mechanisms of action are detailed below.
A. Inhibition of Tubulin Polymerization
A prominent and well-documented mechanism of action for several potent 4-arylcoumarin derivatives is the inhibition of microtubule dynamics.[7] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule polymerization leads to mitotic arrest and subsequent apoptosis.[8]
Certain 4-arylcoumarins act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[2][8] This binding prevents the assembly of tubulin dimers into microtubules, leading to a breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death.[2][9] For instance, some 4-substituted coumarins have shown potent inhibition of tubulin polymerization and disruption of microtubule networks in a manner similar to colchicine.[2][10]
Caption: Workflow for a turbidimetric tubulin polymerization assay.
Rationale: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The increase in turbidity, measured as absorbance at 340 nm, is proportional to the mass of the microtubule polymer formed.[11][12] This allows for the quantitative determination of a compound's inhibitory (or enhancing) activity.
Materials:
-
Lyophilized tubulin (>99% pure) (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test 4-arylcoumarin derivative, dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Pre-warmed 96-well plates
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a concentration of 10 mg/ml. Snap freeze in liquid nitrogen and store at -70°C in small aliquots to avoid multiple freeze-thaw cycles.[13]
-
Prepare a working solution of GTP (1 mM) in General Tubulin Buffer.
-
Prepare the final polymerization buffer (TP buffer): General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.[13]
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[13]
-
Prepare serial dilutions of the test 4-arylcoumarin derivative and control compounds in TP buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Polymerization Reaction:
-
On ice, dilute the tubulin stock to a final concentration of 3 mg/ml in ice-cold TP buffer.[13]
-
In the pre-warmed 37°C 96-well plate, add 10 µl of the diluted test compound, positive control, or negative control to triplicate wells.[13]
-
To initiate the polymerization, add 90 µl of the 3 mg/ml tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes in kinetic mode.[13]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (Amax) for each curve.[11]
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
-
B. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many 4-arylcoumarin derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[14] This is often a downstream consequence of other cellular insults, such as mitotic arrest or DNA damage.
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that 4-arylcoumarins can trigger apoptosis primarily through the intrinsic pathway.[2][14] This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][15] Treatment with apoptotic 4-arylcoumarins often leads to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[15][16] This, in turn, results in the release of cytochrome c from the mitochondria into the cytoplasm, activating a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 (initiator) and caspase-3 (executioner), which execute the final stages of cell death.[2][14]
Caption: Intrinsic apoptosis pathway induced by 4-arylcoumarins.
Rationale: This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and used to label these early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17]
Materials:
-
Cancer cell line of interest
-
4-Arylcoumarin test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the 4-arylcoumarin derivative at various concentrations (including a vehicle control) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates correctly.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Q4): Live cells (Annexin V-, PI-)
-
Lower-right (Q3): Early apoptotic cells (Annexin V+, PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V-, PI+)
-
-
C. Inhibition of Protein Kinases and Other Key Enzymes
The dysregulation of protein kinase signaling is a hallmark of cancer. Several 4-arylcoumarin derivatives have been identified as inhibitors of key kinases involved in cell proliferation, survival, and angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): Some 4-hydroxycoumarin derivatives have shown potent and selective inhibition of CDKs, such as CDK1B and CDK9, with Ki values in the low nanomolar range.[21][22] Inhibition of CDKs disrupts cell cycle progression, leading to cell cycle arrest and preventing cancer cell proliferation.
-
Receptor Tyrosine Kinases (RTKs): Derivatives targeting RTKs like VEGFR-2 have been developed. By inhibiting VEGFR-2, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2][23]
-
Aromatase Inhibition: In hormone-dependent cancers like estrogen receptor-positive (ER+) breast cancer, the enzyme aromatase is crucial for estrogen synthesis.[18] Certain 4-arylcoumarin derivatives have been identified as potent competitive inhibitors of aromatase, with Ki values in the nanomolar range, suggesting their potential in endocrine therapy.[18][24]
III. Evaluating Cytotoxicity and Proliferation: The MTT Assay
A fundamental step in the evaluation of any potential anticancer agent is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Rationale: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance, one can quantify the effect of a compound on cell viability.[23]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
4-Arylcoumarin test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only to serve as a blank.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-arylcoumarin derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compound).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
-
IV. Structure-Activity Relationship (SAR) and Data Synthesis
The anticancer activity of 4-arylcoumarin derivatives is highly dependent on the nature and position of substituents on both the coumarin nucleus and the C4-aryl ring. SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity.
Key SAR Observations:
-
Substituents on the C4-Aryl Ring: The substitution pattern on the C4-aryl ring is critical. For tubulin inhibitors, a 3,4,5-trimethoxyphenyl moiety, similar to that in combretastatin A-4, often confers high potency.[7]
-
Substituents on the Coumarin Ring: Hydroxylation, particularly dihydroxylation at the C6 and C7 or C7 and C8 positions, can significantly impact activity.[19][25] For instance, a catechol group (6,7-dihydroxy) was found to be a key constituent for Mcl-1 inhibitory activity.[19]
-
Substitutions at other positions: Alkyl groups at the C3 position and various substitutions at the C7 position (e.g., methoxy, acetoxy) have been shown to modulate cytotoxic effects.[18][25] The introduction of a hydrophobic, electron-withdrawing group at the C4 position of 6,7-dihydroxycoumarin enhanced Mcl-1 inhibitory capacity.[19]
Comparative Anticancer Activity of 4-Arylcoumarin Derivatives
| Compound ID | C4-Aryl Substituent | Other Key Substituents | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 11 | - | C3: n-decyl; 7,8-dihydroxy | LS180 (Colon) | 25.2 | Cytotoxicity | [25] |
| Compound 11 | - | C3: n-decyl; 7,8-dihydroxy | MCF-7 (Breast) | 25.1 | Cytotoxicity | [25] |
| Compound 25 | 3,4,5-trimethoxyphenyl | - | HT29D4 (Colon) | Potent | Tubulin Inhibition | [7] |
| Compound 26 | 3,4,5-trimethoxyphenyl | - | HT29D4 (Colon) | Potent | Tubulin Inhibition | [7] |
| Cpd 4 | - | 4-trifluoromethyl; 6,7-dihydroxy | - | 1.21 | Mcl-1 Inhibition | [19] |
| Coumarin A | 4-(2-hydroxyethoxy)-3-methoxyphenyl | Pyrano[3,2-c]coumarin | Breast (in vivo) | - | Apoptosis Induction | [14] |
V. In Vivo Validation: Xenograft Models
While in vitro assays are essential for initial screening and mechanistic studies, in vivo validation is a critical step in the preclinical development of any potential anticancer drug. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo efficacy of therapeutic candidates.[26][27]
Experimental Protocol: Subcutaneous Xenograft Model
Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential. Subcutaneous implantation makes tumor growth easily measurable.[26][28]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
4-Arylcoumarin test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[28]
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Compound Administration:
-
Administer the 4-arylcoumarin derivative and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection, oral gavage).
-
-
Study Endpoint and Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the extent of tumor growth inhibition.
-
Tumor tissue can be further processed for histological or molecular analysis (e.g., Western blotting for apoptosis markers).
-
Conclusion and Future Directions
4-Arylcoumarin derivatives represent a highly promising class of compounds in the landscape of cancer research. Their synthetic tractability, coupled with their ability to engage multiple, critical oncogenic targets, positions them as a versatile scaffold for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key enzymes like kinases and aromatase, offer multiple avenues for therapeutic intervention.
The protocols and data presented in this guide provide a robust framework for researchers to explore the anticancer potential of 4-arylcoumarin derivatives. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring synergistic combinations of 4-arylcoumarins with existing chemotherapeutic agents could lead to more effective treatment strategies that overcome drug resistance. The continued investigation of this remarkable class of molecules holds significant promise for the future of cancer therapy.
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Solubility Profiling of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one: A Technical Guide
Executive Summary
The compound 7-hydroxy-4-(4-methoxyphenyl)chromen-2-one (often referred to as a 4-arylcoumarin derivative) represents a critical scaffold in medicinal chemistry, particularly for its antioxidant, anticancer, and anti-inflammatory potential. However, like many fused heterocyclic systems, its utility is frequently bottlenecked by poor aqueous solubility and complex behavior in organic media.
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. By analyzing the interplay between its rigid benzopyrone core, the hydrogen-bonding 7-hydroxyl group, and the lipophilic 4-methoxyphenyl substituent, researchers can optimize purification (recrystallization) and formulation strategies.
Physicochemical Architecture
To predict solubility, we must first deconstruct the molecule’s interaction potential. The structure exhibits a "push-pull" electronic character that dictates its solvent affinity.
| Structural Feature | Electronic Character | Solubility Implication |
| Coumarin Core (Chromen-2-one) | Planar, aromatic, rigid | High lattice energy (High Melting Point); favors |
| 7-Hydroxyl Group (-OH) | H-bond donor & acceptor | Enhances solubility in polar protic solvents (EtOH, MeOH); pH-dependent solubility (pKa |
| 4-(4-Methoxyphenyl) Group | Lipophilic, bulky | Increases solubility in moderately polar organics (CHCl |
Thermodynamic Insight: The high melting point of 4-arylcoumarins (typically >200°C) indicates strong intermolecular forces within the crystal lattice. Dissolution requires a solvent capable of overcoming this lattice energy (
The Solubility Landscape
Based on structural analogs (e.g., 7-hydroxy-4-methylcoumarin, 4-hydroxycoumarin) and functional group analysis, the solubility profile of this compound is categorized into three distinct tiers.
Tier 1: High Solubility Solvents (Process Solvents)
Use for: Stock solutions, reactions, and initial dissolution.
-
Dimethyl Sulfoxide (DMSO):
. Disrupts strong intermolecular H-bonds; universal solvent for this class. -
Dimethylformamide (DMF): Similar efficacy to DMSO; useful for high-temperature synthesis.
-
Pyridine: Excellent due to
-interaction and basicity (deprotonates 7-OH slightly).
Tier 2: Temperature-Dependent Solvents (Recrystallization)
Use for: Purification. High solubility at boiling point; low solubility at room temperature.
-
Ethanol (EtOH): The primary choice. The 7-OH group H-bonds with EtOH, while the phenyl ring is accommodated by the ethyl chain.
-
Methanol (MeOH): Higher polarity than EtOH; often used in mixtures.
-
Acetone: Good solubility due to dipole-dipole interactions with the lactone carbonyl.
-
Ethyl Acetate: Moderate solubility; effective when mixed with Hexane for precipitation.
Tier 3: Poor Solvents (Anti-Solvents)
Use for: Crashing out products or washing crystals.
-
Water: Practically insoluble at neutral pH.
-
Diethyl Ether: Sparingly soluble.
-
Hexane/Heptane: Insoluble.
Experimental Protocol: Isothermal Saturation Method
Do not rely solely on visual estimation. The following protocol ensures a self-validating, quantitative measurement of solubility (Mole Fraction,
Workflow Visualization
Figure 1: Standardized workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Weigh 100 mg of this compound into a sealable glass vial.
-
Solvent Addition: Add 2.0 mL of the target organic solvent (e.g., Ethanol).
-
Equilibration: Place the vial in a thermostatic shaker bath.
-
Standard: 25°C, 30°C, 35°C, 40°C.
-
Duration: Shake for 24–48 hours to ensure solid-liquid equilibrium.
-
-
Sampling: Stop agitation and allow solids to settle for 1 hour (maintain temperature).
-
Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (Nylon filters may bind the coumarin).
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
-
Detection: UV at
(characteristic of the coumarin scaffold). -
Calculation: Determine concentration (
) using a calibration curve.
-
Thermodynamic Modeling
To extrapolate solubility to other temperatures, apply the Modified Apelblat Equation . This is superior to the van't Hoff equation for coumarins as it accounts for the temperature dependence of enthalpy.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical constants derived from your experimental data (Step 4).
Interpretation:
-
If solubility increases significantly with
(positive enthalpy), the dissolution is endothermic (typical for this compound). -
Recrystallization Strategy: A steep slope in the solubility curve (Solubility vs. T) in Ethanol confirms it as the ideal recrystallization solvent.
Solubility Enhancement Strategies
For formulation, organic solubility often needs to be translated into aqueous bioavailability.
-
pH Adjustment: The 7-OH group is weakly acidic (
).-
Protocol: Use buffered solvents at pH 9.0 to form the phenolate anion, drastically increasing aqueous solubility (though stability may decrease).
-
-
Cyclodextrin Complexation: Literature on 7-hydroxy-4-methylcoumarin confirms that
-Cyclodextrins (SBE- -CD) form 1:1 inclusion complexes, enhancing solubility by shielding the lipophilic phenyl/coumarin core while exposing hydrophilic CD groups.
References
-
Cayman Chemical. (2022).[1] 4-Hydroxycoumarin Product Information & Solubility Data. Link
-
Zhang, J., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin...[2] through complexation with sulfobutyl ether-β-cyclodextrin.[2][3] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Bai, J.H., & Dong, J.L. (2016).[4] Crystal structure of 7-hydroxy-4-(hydroxymethyl)coumarin. IUCrData. Link
-
EPA CompTox. (2024). Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- Physicochemical Properties. Link
-
ResearchGate Community. (2020). Solubility discussions on Coumarin and 7-Hydroxycoumarin in organic solvents. Link
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A Technical Guide to the Estrogen Receptor Modulatory Activity of 4-(4-methoxyphenyl) Coumarins
Foreword: The Therapeutic Promise of the Coumarin Scaffold
Coumarins, a class of benzopyran-2-one compounds, are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic derivatives that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[1][2][3] Their structural similarity to endogenous steroidal hormones has made them particularly intriguing candidates for modulating nuclear hormone receptors. This guide focuses on a specific subclass, 4-(4-methoxyphenyl) coumarins, and provides a deep technical dive into the methodologies and scientific rationale for evaluating their potential as modulators of the estrogen receptor (ER), a critical target in endocrinology and oncology.
Section 1: The Estrogen Receptor: A Key Therapeutic Target
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of 17β-estradiol. While essential for reproductive health, their dysregulation is a key driver in the pathology of numerous diseases, most notably hormone receptor-positive (HR+) breast cancer, which accounts for 70-80% of all breast cancer cases.[4][5] Modulating ER activity is a cornerstone of therapy for these cancers.[1]
The goal is often not simple antagonism but selective modulation. A Selective Estrogen Receptor Modulator (SERM) is a compound that exhibits tissue-dependent agonist or antagonist activity.[5][6] The ideal SERM might act as an antagonist in breast tissue to inhibit tumor growth, while acting as an agonist in bone tissue to prevent osteoporosis. The 4-arylcoumarin scaffold has proven to be a suitable non-steroidal framework for designing such modulators.[5][6][7]
The Canonical Estrogen Signaling Pathway
Understanding the mechanism of action requires a firm grasp of the canonical signaling pathway. Upon binding 17β-estradiol, the estrogen receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription. A potential modulator like a 4-(4-methoxyphenyl) coumarin would competitively bind to the receptor's ligand-binding domain (LBD), initiating either an agonistic (activating) or antagonistic (blocking) conformational change.
Section 2: Synthesis of 4-(4-methoxyphenyl) Coumarin Scaffolds
The ability to rationally design and test novel modulators hinges on robust synthetic chemistry. The Pechmann condensation is a cornerstone method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[8] For 4-arylcoumarins, this often involves reacting a substituted phenol with an ethyl benzoylacetate.
A common route to synthesize a 4-(4-methoxyphenyl) coumarin derivative is through the Lewis acid-catalyzed condensation of a substituted phenol with 4-methoxycinnamic acid.[9] This and other methods like the Suzuki-Miyaura cross-coupling allow for systematic modifications to both the coumarin core and the 4-phenyl ring, which is essential for developing Structure-Activity Relationship (SAR) models.[8]
Section 3: In Silico Screening: Predicting Molecular Interactions
Before committing to costly synthesis and in vitro testing, computational methods provide a critical first pass to predict whether a compound is likely to interact with the target. Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize binding modes and estimate binding affinities.[10][11][12]
Studies have shown that 4-arylcoumarins can effectively mimic the hydrophobic packing of estradiol's steroid ring within the ER's ligand-binding pocket.[6][7] Key interactions often involve a phenolic hydroxyl group on the coumarin scaffold forming hydrogen bonds with the highly conserved residues Glu353 and Arg394 in ERα, analogous to the A-ring of estradiol.[6][13] MD simulations can further reveal the stability of these interactions over time and suggest a preference for one receptor subtype over the other; for instance, some coumarin phytoestrogens show a greater affinity and selectivity for ERβ than ERα.[10]
Workflow for Molecular Docking Analysis
A typical docking workflow serves to filter and prioritize candidate molecules. The primary goal is to predict the binding conformation and score the interaction, with a more negative score indicating a more stable complex.
Section 6: Concluding Remarks and Future Outlook
The 4-(4-methoxyphenyl) coumarin scaffold represents a promising and versatile platform for the development of novel estrogen receptor modulators. The established workflows—from in silico prediction to in vitro functional validation—provide a robust framework for identifying and characterizing new chemical entities.
Future research should focus on several key areas:
-
ER Subtype Selectivity: Systematically designing compounds with high selectivity for ERβ, which may offer a better safety profile, particularly for non-cancer indications like inflammation or neuroprotection.
-
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for translating potent compounds into viable drug candidates. [14][15][16]3. In Vivo Efficacy: Promising leads must be validated in relevant animal models of disease, such as hormone-dependent breast cancer xenografts, to confirm their therapeutic potential. [17] By integrating computational chemistry, synthetic innovation, and rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of these fascinating molecules.
References
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Gao, F., Feng, T., Li, Y., Liu, H., & Zhang, H. (2020). Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study. Molecules, 25(18), 4253. [Link]
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Reyes-Reyes, E. M., et al. (2022). In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. Frontiers in Chemistry, 10, 888936. [Link]
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Meza-Ireta, S. A., et al. (2022). Molecular Docking Studies of Estrone-Coumarin Derivatives as Aromatase and 17 β -HSD1 Inhibitors Related to Hormone Receptor Positive (HR+) Breast Cancer. Advances in Enzyme Research, 10(4), 83-100. [Link]
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Bezerra, M. Z. B., Machado, M. I. L., de Morais, S. M., & Braz-Filho, R. (1997). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society, 8(3), 229-234. [Link]
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Basanagouda, M., et al. (2011). A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer. Current Medicinal Chemistry, 18(28), 4338-4365. [Link]
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Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Molecules, 26(17), 5229. [Link]
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Menezes, J. C., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 29(3), 698. [Link]
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Weatherman, R. V., et al. (2022). Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. Journal of Purdue Undergraduate Research, 12, 10-18. [Link]
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Abdullahi, B. U., et al. (2023). Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. Progress in Chemical and Biochemical Research, 6(3), 229-243. [Link]
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Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Semantic Scholar. [Link]
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Kumar, N., Gulati, H. K., Sharma, A., & Bedi, P. M. S. (2022). Coumarin derivatives as selective estrogen receptor degraders. ResearchGate. [Link]
-
EndoNews. (2018). Coumarin based compounds found to inhibit the estradiol synthesis pathway. EndoNews. [Link]
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Rivera-Yañez, N., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules, 28(5), 2413. [Link]
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Wang, Y., et al. (2018). Design, Synthesis, and Evaluation of in Vitro and In Vivo Anticancer Activity of 4-Substituated Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 61(13), 5725-5743. [Link]
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Niinivehmas, S., Manivannan, E., Rauhamäki, S., Huuskonen, J., & Pentikäinen, O. (2021). Binding of 3-phenylcoumarins to ERα. ResearchGate. [Link]
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De Oliveira, M. R., et al. (2021). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Molecules, 26(6), 1639. [Link]
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Al-Warhi, T., et al. (2020). Antiestrogenic Activity and Possible Mode of Action of Certain New Nonsteroidal Coumarin-4-acetamides. Molecules, 25(11), 2636. [Link]
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Bou-Salah, L., et al. (2001). [Synthesis and binding affinity of 3-aryl-7-hydroxycoumarins to human alpha and beta estrogen receptors]. Annales Pharmaceutiques Françaises, 59(4), 261-268. [Link]
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Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Molecules, 26(17), 5229. [Link]
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Selepe, M. A., et al. (2013). Synthesis and antiproliferative activity of coumarin-estrogen conjugates against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5797-5802. [Link]
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Kumar, D., et al. (2008). Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction. European Journal of Medicinal Chemistry, 43(11), 2414-2423. [Link]
-
Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. Retrieved February 13, 2026, from [Link]
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Al-Azani, M., et al. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Structural Chemistry, 29(4), 1125-1135. [Link]
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Rivera-Yañez, N., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. [Link]
-
Emam, S. H., et al. (2021). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. ResearchGate. [Link]
-
Qian, H., & Sun, J. (2021). Synthesis of Coumarins via [4+2] Cyclization of Siloxy Alkynes and Salicylaldehydes. Synlett, 32(02), 207-210. [Link]
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Niinivehmas, S., et al. (2021). Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. ResearchGate. [Link]
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Kourouni, E., & Litinas, K. E. (2023). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 28(19), 6799. [Link]
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Taylor & Francis. (n.d.). Receptor modulators – Knowledge and References. Retrieved February 13, 2026, from [Link]
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Veselinović, A. M., et al. (2014). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. Chemico-Biological Interactions, 214, 25-34. [Link]
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Geronikaki, A., et al. (2021). Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. Molecules, 26(11), 3169. [Link]
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Ritschel, W. A., & Brady, M. E. (1980). Pharmacokinetics of coumarin upon i.v. administration in man. European Journal of Clinical Pharmacology, 18(5), 457-461. [Link]
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Niinivehmas, S., et al. (2019). Development of new Coumarin-based profluorescent substrates for human cytochrome P450 enzymes. Xenobiotica, 49(11), 1271-1281. [Link]
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González-Guevara, J. L., et al. (2022). Pharmacokinetics and Tissue Distribution of Coumarins from Tagetes lucida in an LPS-Induced Neuroinflammation Model. Pharmaceutics, 14(11), 2293. [Link]
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Khan, I., et al. (2022). Synthesis, in-silico and anti-inflammatory activities of novel coumarin derivatives. Journal of Molecular Structure, 1262, 133038. [Link]
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Pillai, L. S., et al. (2018). Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer. Drug Development Research, 79(6), 275-286. [Link]
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Kim, S., et al. (2004). Estrogen receptor ligands. Part 4: The SAR of the syn-dihydrobenzoxathiin SERAMs. Bioorganic & Medicinal Chemistry Letters, 14(11), 2741-2745. [Link]25925/)
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Methodological & Application
Application Note: A Comprehensive Guide to the Pechmann Condensation Synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin via the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework that combines a step-by-step experimental procedure with a thorough explanation of the underlying reaction mechanism. By elucidating the causality behind critical experimental choices and incorporating self-validating checkpoints, this protocol aims to ensure both reproducibility and a high degree of purity for the target compound, a valuable scaffold in medicinal chemistry.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds widely distributed in nature and renowned for their diverse and potent biological activities.[1] The coumarin nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2] Specifically, 7-hydroxy-4-arylcoumarins are of significant interest due to their applications as fluorescent probes, laser dyes, and as precursors for more complex pharmacologically active molecules.[3]
The Pechmann condensation, first reported by Hans von Pechmann in 1883, remains one of the most direct and efficient methods for synthesizing coumarins.[4][5] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[6][7][8] This application note details the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin from resorcinol and ethyl 4-methoxybenzoylacetate, leveraging the high reactivity of resorcinol to achieve an efficient transformation.
The Pechmann Condensation: A Mechanistic Perspective
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting potential issues. The synthesis proceeds through three key acid-catalyzed stages. The use of a strong protic acid, such as concentrated sulfuric acid, is crucial for protonating carbonyl oxygens, thereby increasing the electrophilicity of the carbonyl carbons at each stage.
dot
Caption: Reaction mechanism of the Pechmann condensation.
-
Transesterification: The reaction initiates with the protonation of the ester carbonyl of ethyl 4-methoxybenzoylacetate by the acid catalyst. This activation facilitates the nucleophilic attack by a hydroxyl group of resorcinol, leading to a transesterification reaction that forms a phenolic ester intermediate.[5][7]
-
Intramolecular Electrophilic Aromatic Substitution (EAS): Resorcinol is a highly activated phenol due to the two electron-donating hydroxyl groups, which enhance the nucleophilicity of the aromatic ring.[4] The keto-carbonyl group of the intermediate is protonated, and the activated aromatic ring attacks this electrophilic center in an intramolecular Friedel-Crafts type acylation to form a six-membered heterocyclic ring.[5][7] This cyclization step is typically the rate-determining step.
-
Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the tertiary alcohol formed during cyclization.[5] This dehydration step results in the formation of a conjugated, stable aromatic pyrone ring system, driving the reaction to completion.
Experimental Protocol
This protocol is designed for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Notes |
| Resorcinol | C₆H₆O₂ | 110.11 | 2.20 g (20 mmol) | Highly activated phenol, handle with care. |
| Ethyl 4-methoxybenzoylacetate | C₁₂H₁₄O₄ | 222.24 | 4.45 g (20 mmol) | β-ketoester. |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 20 mL | Corrosive acid catalyst. Handle with PPE. |
| Deionized Water | H₂O | 18.02 | ~500 mL | For work-up and washing. |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | For recrystallization. |
| Ice | - | - | ~400 g | For ice baths and work-up. |
| 500 mL Beaker | - | - | 1 | For reaction work-up. |
| 250 mL Erlenmeyer Flask | - | - | 1 | For the reaction. |
| Magnetic Stirrer & Stir Bar | - | - | 1 | For mixing. |
| Büchner Funnel & Filter Flask | - | - | 1 | For product isolation. |
Safety Precautions
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It is also a strong dehydrating agent. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed inside a chemical fume hood.
-
Resorcinol: Harmful if swallowed or absorbed through the skin. It is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General: The reaction is exothermic, especially during the addition of reagents to the acid. Proper temperature control is essential to prevent side reactions and ensure safety.
Step-by-Step Synthesis Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to final product characterization.
dot
Caption: Experimental workflow for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin.
-
Reaction Setup: Place 20 mL of concentrated sulfuric acid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask in an ice bath until the temperature of the acid is below 10°C. In a separate beaker, combine 2.20 g (20 mmol) of resorcinol and 4.45 g (20 mmol) of ethyl 4-methoxybenzoylacetate and mix until a homogeneous slurry or solution is formed.
-
Controlled Addition: Add the resorcinol/ketoester mixture to the cold, stirring sulfuric acid in small portions over 15-20 minutes. The key is to maintain the internal temperature of the reaction mixture below 10°C. Causality Note: This slow, controlled addition is critical to dissipate the heat generated from the exothermic condensation and dissolution, preventing the formation of sulfonated byproducts and thermal degradation.[1][9]
-
Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the mixture stir for 18-24 hours. The solution will typically darken in color. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation (Work-up): Prepare a 500 mL beaker containing approximately 400 g of crushed ice and water. While stirring the ice slurry vigorously, slowly pour the reaction mixture into the beaker. A precipitate will form immediately. Causality Note: Pouring the acidic reaction mixture into ice water simultaneously quenches the reaction and precipitates the organic product, which has very low solubility in the aqueous acidic medium.[9][10]
-
Filtration and Washing: Allow the precipitate to stir in the ice water for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual acid and water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.[1]
Characterization and Validation
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid. |
| Yield | Theoretical Yield: 5.36 g. Typical practical yields range from 75-90%. |
| Melting Point | ~219 °C.[11] A sharp melting point range (± 2°C) indicates high purity. |
| FT-IR (KBr, cm⁻¹) | Broad peak ~3100-3400 (phenolic O-H stretch), ~1700-1720 (C=O lactone stretch), ~1610, 1580, 1500 (C=C aromatic stretch), ~1260 (C-O-C ether stretch). |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -OH), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.1 (s, 1H, vinyl H), ~3.8 (s, 3H, -OCH₃). (Note: Exact shifts may vary based on solvent and instrument). |
| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 269.07. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents are of poor quality. 3. Reaction temperature was not maintained. | 1. Monitor reaction by TLC to confirm completion before work-up. 2. Use fresh, pure resorcinol and β-ketoester. 3. Ensure strict temperature control (<10°C) during the initial addition phase. |
| Dark, Tarry Product | 1. Reaction temperature was too high, causing decomposition or sulfonation. 2. Reaction time was excessively long. | 1. Repeat the reaction with careful temperature control. 2. Monitor the reaction and perform the work-up as soon as it reaches completion as indicated by TLC. The crude tar may be treatable with activated charcoal during recrystallization. |
| Product Fails to Crystallize | 1. Solution is too dilute. 2. Presence of oily impurities. | 1. Evaporate some of the recrystallization solvent and attempt cooling again. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. If impurities are suspected, an additional purification step like column chromatography may be necessary. |
Conclusion
The Pechmann condensation offers a reliable and high-yielding pathway for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin. By maintaining careful control over reaction parameters, particularly temperature, and following a systematic protocol for work-up and purification, researchers can consistently obtain a high-purity product. The detailed mechanistic insights and procedural rationale provided in this guide are intended to empower scientists to not only replicate this synthesis successfully but also to adapt the methodology for the creation of other valuable coumarin derivatives.
References
-
Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]
-
JETIR. (2023). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR, 10(10). Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. Retrieved from [Link]
-
YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxycoumarins by Pechmann reaction using Nafion resin/silica nanocomposites as catalysts. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Retrieved from [Link]
-
ScienceDirect. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Retrieved from [Link]
-
International Union of Crystallography. (2016). 7-Hydroxy-4-(hydroxymethyl)coumarin. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
Arkivoc. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]
-
IOSR Journal. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Retrieved from [Link]
-
ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- Properties. Retrieved from [Link]
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Synthesis of 7-Hydroxy-4-(4-methoxyphenyl)coumarin via Pechmann Condensation: An Application Note and Protocol
Introduction
Coumarins, a prominent class of benzopyran-2-one derivatives, are of significant interest to the pharmaceutical and materials science sectors due to their diverse biological activities and unique photochemical properties. The synthesis of functionalized coumarins is a cornerstone of medicinal chemistry research, with applications ranging from anticoagulants and anti-inflammatory agents to fluorescent probes. The Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-ketoester, remains one of the most efficient and versatile methods for the preparation of coumarin scaffolds.[1] This application note provides a detailed protocol for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin, a valuable heterocyclic compound, through the Pechmann condensation of resorcinol and ethyl 4-methoxybenzoylacetate. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary characterization and safety protocols.
Reaction Mechanism and Rationale
The Pechmann condensation proceeds through a series of acid-catalyzed steps. The generally accepted mechanism involves:
-
Transesterification: The initial step is the acid-catalyzed transesterification of the β-ketoester (ethyl 4-methoxybenzoylacetate) with the phenol (resorcinol).
-
Electrophilic Aromatic Substitution: The more nucleophilic carbon of the resorcinol ring attacks the activated carbonyl group of the ester, leading to a cyclized intermediate.
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.
The choice of an acid catalyst is crucial for the success of the reaction. While strong mineral acids like sulfuric acid are traditionally used, solid acid catalysts and Lewis acids have gained prominence due to their ease of handling and potential for recyclability.[2] For the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin, the electron-rich nature of resorcinol allows for relatively mild reaction conditions.
Visualizing the Synthesis
Reaction Mechanism
Caption: The Pechmann condensation mechanism.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Materials and Reagents
| Material/Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| Resorcinol | C₆H₆O₂ | 110.11 | 108-46-3 | Sigma-Aldrich |
| Ethyl 4-methoxybenzoylacetate | C₁₂H₁₄O₄ | 222.24 | 2881-83-6 | TCI America[3] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Experimental Protocol
This protocol is adapted from established procedures for Pechmann condensations.[4][5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place resorcinol (5.5 g, 0.05 mol) and ethyl 4-methoxybenzoylacetate (11.1 g, 0.05 mol).
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (10 mL) dropwise. The addition should be performed in an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition of the acid is complete, remove the ice bath and heat the reaction mixture in a water bath maintained at 90-100°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from 95% ethanol to yield pale yellow to off-white crystals.[6]
Product Characterization
The identity and purity of the synthesized 7-hydroxy-4-(4-methoxyphenyl)coumarin should be confirmed by the following methods:
| Characterization Technique | Expected Results |
| Melting Point | Literature values for similar coumarin derivatives suggest a melting point in the range of 200-220°C. The melting point of a closely related compound, 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione, is reported as 180°C. |
| ¹H NMR | Expected signals include aromatic protons from both the coumarin and methoxyphenyl rings, a singlet for the methoxy group, and a singlet for the vinylic proton of the coumarin ring. The phenolic proton will also be present. |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the lactone, aromatic carbons, and the methoxy carbon are expected. |
| IR Spectroscopy (KBr) | Key vibrational bands are expected for the phenolic O-H stretch (broad), the lactone C=O stretch, C-O-C stretching, and C=C aromatic stretching. For 7-hydroxy-4-methyl coumarin, a similar structure, characteristic peaks are observed for the hydroxyl group (2400-3500 cm⁻¹), carbonyl group (1705-1725 cm⁻¹), and alkene double bond (1620-1680 cm⁻¹).[7] |
Safety and Handling Precautions
-
Resorcinol: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl 4-methoxybenzoylacetate: May cause eye, skin, and respiratory tract irritation. Use in a well-ventilated area.[3]
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.[8]
-
The reaction should be performed in a well-ventilated fume hood.
-
Always add acid to the reaction mixture slowly and with cooling to control the exothermic reaction.
Conclusion
The Pechmann condensation provides a straightforward and efficient route for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin from readily available starting materials. The protocol detailed in this application note, when followed with the appropriate safety precautions, offers a reliable method for obtaining this valuable compound for further research and development in the fields of medicinal chemistry and materials science. The versatility of the Pechmann reaction allows for the synthesis of a wide array of coumarin derivatives by varying the phenolic and β-ketoester starting materials.
References
- TCI America. Safety Data Sheet: Ethyl (4-Methoxybenzoyl)
- Fisher Scientific.
- TCI Chemicals. Safety Data Sheet: Ethyl (2-Methoxybenzoyl)
- Gadkhe, S. A., et al. Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2017, 7(3), 274-278.
- Meridian Bioscience.
- Al-Amiery, A. A., et al. Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate.
- Pechmann Condensation. University of California, Irvine, Department of Chemistry. (Accessed February 13, 2026).
- Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare, 2016.
- Tokyo Chemical Industry Co., Ltd. Ethyl (4-Methoxybenzoyl)
- BenchChem. Methods to improve the yield of 7-hydroxy-4-phenylcoumarin synthesis. (Accessed February 13, 2026).
- Karam, A., et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace, 2016.
- Kayal, N., et al. Synthesis and biological evaluation of coumarin derivatives as anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 2016, 7(6), 2394-01.
- Google Patents. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin. (Accessed February 13, 2026).
- Yulizar, Y., et al. FTIR spectrum of 7-hydroxy-4-methyl coumarin.
- Pharmrecord. Experiment Synthesize 7-hydroxy 4-methyl coumarin. (Accessed February 13, 2026).
- Wikipedia.
- Vibzzlab.
- PubChem. 7-Hydroxy-4-methoxymethylcoumarin. (Accessed February 13, 2026).
- Ibrahem, R. A., & Al-Bayati, S. F. N. SYNTHESIS AND CHARACTERIZATION OF NEW HETEROCYCLIC DERIVATIVES FROM 7- HYDROXY -4- METHYL COUMARIN AND STUDY ANTIOXIDANT ACTIVITY FOR SOME SYNTHETIC COMPOUNDS.
- Kumar, A., et al. A highly efficient and reusable MoO3/Al2O3 solid acid catalyst for the synthesis of coumarins via Pechmann condensation under solvent-free conditions. HETEROCYCLES, 2008, 75(2), 337-343.
- Goswami, A., et al. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 2019, 4(7), 12345-12355.
Sources
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- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [open.bu.edu]
Application Note: Green Synthesis of 4-Arylcoumarins Using Solid Acid Catalysts
Executive Summary
The synthesis of 4-arylcoumarins (neoflavones) has traditionally relied on the Pechmann condensation mediated by corrosive, non-recoverable liquid acids such as concentrated
This guide details a green chemistry protocol utilizing solid acid catalysts (SACs)—specifically Amberlyst-15 , Sulfated Zirconia (
Scientific Rationale & Mechanistic Insight
The Shift to Solid Acids
Liquid acids generate "Red Oil" waste and induce equipment corrosion. Solid acids provide a tunable surface acidity (Brønsted and Lewis sites) that activates the carbonyl oxygen of the
Mechanism on the Solid Surface
The reaction proceeds via a three-step cascade on the catalyst pore surface:
-
Chemisorption/Activation: The solid acid protonates the carbonyl of the
-keto ester. -
Transesterification: Phenol attacks the activated ester, releasing ethanol.
-
Intramolecular Hydroxyalkylation & Dehydration: The aromatic ring attacks the activated ketone (Michael-type), followed by rapid dehydration to aromatize the coumarin ring.
Mechanistic Pathway Visualization
The following diagram illustrates the surface-mediated mechanism using a sulfonated solid acid (e.g., Amberlyst-15).
Figure 1: Surface-mediated mechanism of Pechmann condensation on solid acid catalysts.
Catalyst Selection Guide
For 4-arylcoumarin synthesis, steric hindrance is higher than in 4-methylcoumarin synthesis. Pore size and acid strength are critical.
| Catalyst | Type | Surface Area ( | Acidity | Recommended For |
| Amberlyst-15 | Macro-reticular Resin | ~50 | Strong Brønsted ( | Microwave Protocols. High thermal stability up to 120°C. Excellent for solvent-free conditions. |
| Sulfated Zirconia | Superacidic Oxide | 80–100 | Superacidic (Hammett | Thermal/Reflux. Best for less reactive phenols due to extreme acid strength. |
| Wells-Dawson HPA | Low (unless supported) | Strong Brønsted | High Selectivity. Large "pseudo-liquid" phase behavior allows efficient bulk reaction. |
Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis (High Throughput)
Best for rapid library generation of neoflavones.
Reagents:
-
Resorcinol (or substituted phenol) - 10 mmol
-
Ethyl Benzoylacetate - 10 mmol
-
Catalyst: Amberlyst-15 (dry beads) - 0.5 g
Workflow:
-
Pre-treatment: Activate Amberlyst-15 by washing with methanol and drying at 100°C for 1 hour to remove moisture (water deactivates sites).
-
Mixing: In a 50 mL borosilicate beaker, mix Resorcinol (1.10 g) and Ethyl Benzoylacetate (1.92 g) until a homogeneous paste forms. Add the activated catalyst.
-
Irradiation: Place the beaker in a scientific microwave reactor (e.g., CEM Discover or equivalent).
-
Setting: 300W, Max Temp 110°C.
-
Time: Irradiate for 2–4 minutes (monitor TLC every 60s).
-
-
Extraction: Cool to RT. Add hot ethanol (10 mL) to dissolve the product.
-
Separation: Filter the mixture while hot to recover the solid Amberlyst-15 beads (Save for recycling).
-
Crystallization: Pour the filtrate into crushed ice. The 4-arylcoumarin will precipitate as a solid. Recrystallize from ethanol.
Protocol B: Thermal Batch Synthesis with Sulfated Zirconia
Best for scale-up and highly sensitive substrates.
Reagents:
-
Phenol derivative - 20 mmol
-
Ethyl Benzoylacetate - 20 mmol
-
Catalyst: Sulfated Zirconia (
) - 10 wt% of substrate mass
Workflow:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Reaction: Add reagents and catalyst. Heat to 120°C in an oil bath under solvent-free conditions.
-
Note: If the mixture is too viscous, add minimal toluene (1-2 mL) to facilitate stirring, though solvent-free is preferred for kinetics.
-
-
Monitoring: Reaction typically completes in 1–3 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool to room temperature. Add acetone to dissolve the organic product.
-
Catalyst Recovery: Centrifuge or filter to remove the Sulfated Zirconia powder. Wash the catalyst with acetone twice.
-
Purification: Evaporate solvent from the filtrate. Recrystallize the crude solid from aqueous ethanol.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and catalyst recycling process.
Self-Validating Quality Control
To ensure the protocol is working correctly, perform these checks:
-
The "Water Test" (Pre-Reaction):
-
Solid acids are hygroscopic. If your catalyst clumps immediately upon exposure to air, it is too wet. Action: Re-calcine Sulfated Zirconia (500°C, 2h) or dry Amberlyst (110°C, 1h) before use.
-
-
TLC Visualization:
-
4-Arylcoumarins are highly fluorescent. Under UV (365 nm), the product spot should fluoresce intense blue/purple. This confirms the formation of the coumarin core.
-
-
Melting Point Verification:
-
7-Hydroxy-4-phenylcoumarin: Expect mp ~240–242°C.
-
5,7-Dihydroxy-4-phenylcoumarin: Expect mp ~202–204°C.
-
Significant deviation (>5°C) indicates incomplete transesterification or phenol contamination.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning by water (byproduct). | Use a Dean-Stark trap (if using toluene) or add molecular sieves to the reaction mixture. |
| Sticky/Tar Product | Polymerization of reagents. | Reduce temperature by 10°C; ensure inert atmosphere ( |
| Catalyst Loss | Mechanical attrition during stirring. | Use overhead stirring instead of magnetic bars for resin beads; use centrifugation for powders. |
References
-
Heravi, M. M., et al. (2007).[2] Highly efficient synthesis of coumarin derivatives in the presence of H14[NaP5W30O110] as a green and reusable catalyst. Catalysis Communications. Link
-
Brahmachari, G. (2012). Green Synthetic Approaches for Biologically Relevant Heterocycles. Elsevier. (Chapter on Solid Acid Catalysis). Link
-
Tyagi, Y., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical. Link
-
Prajapati, S. K., & Rao, S. P. (2021). B(C6F5)3-catalyzed synthesis of coumarins via Pechmann condensation under solvent-free conditions. Monatshefte für Chemie. Link
-
Keri, R., et al. (2009).[2] A Solvent-Free Synthesis of Coumarins Using Phosphotungstic Acid as Catalyst. Journal of the Chilean Chemical Society. Link
Sources
solvent-free synthesis of 4-(4-methoxyphenyl)coumarin derivatives
Application Note: AN-2026-GC Topic: High-Efficiency Solvent-Free Synthesis of 4-(4-methoxyphenyl)coumarin Derivatives via Solid-Acid Catalyzed Pechmann Condensation
Abstract
This application note details a robust, green chemistry protocol for the synthesis of 4-(4-methoxyphenyl)coumarin derivatives. Moving away from corrosive, solvent-heavy traditional methods (e.g., concentrated H₂SO₄), this guide utilizes solvent-free Pechmann condensation facilitated by solid acid catalysts (Sulfamic Acid or Amberlyst-15). This approach maximizes atom economy, simplifies workup to a water-based filtration, and ensures high purity suitable for pharmaceutical screening.
Introduction & Pharmacological Relevance
Coumarins fused with a 4-aryl moiety are privileged scaffolds in medicinal chemistry.[1][2][3][4] Specifically, 4-(4-methoxyphenyl)coumarins exhibit potent biological activities, including:
-
Anticancer: Inhibition of tubulin polymerization and downregulation of signaling pathways in breast cancer lines.
-
Anti-inflammatory: Modulation of COX-2 and 5-LOX enzymes.
-
Fluorescence: High quantum yields useful for biological probing.
Traditional synthesis involves refluxing phenols with
Reaction Mechanism
The formation of the coumarin core proceeds via the Pechmann Condensation .[7][8][9][10] Under solvent-free conditions, the solid acid catalyst protonates the carbonyl oxygen of the
Key Mechanistic Steps:
-
Transesterification: The phenol attacks the ester carbonyl.
-
Michael-type Addition/Hydroxyalkylation: Intramolecular attack of the phenol's ortho-carbon onto the activated carbonyl.
-
Dehydration: Elimination of water to aromatize the pyrone ring.
Figure 1: Mechanistic pathway of the solid-acid catalyzed Pechmann condensation.
Materials & Equipment
Reagents:
-
Phenol Component: Resorcinol (1,3-dihydroxybenzene) [CAS: 108-46-3] (Preferred for high yield demonstration).
- -Keto Ester: Ethyl 4-methoxybenzoylacetate [CAS: 2881-69-8]. Note: This specific ester is required to install the 4-anisyl group. Standard ethyl acetoacetate will yield 4-methylcoumarin.
-
Catalyst (Choose one):
-
Option A: Sulfamic Acid (NH₂SO₃H) - Inexpensive, easy handling.
-
Option B: Amberlyst-15 - Recyclable resin, ideal for industrial scale-up.
-
Equipment:
-
Agate mortar and pestle (for grinding).
-
Oil bath or hotplate capable of 120°C.
-
Microwave Reactor (Optional for Protocol B).
-
Vacuum filtration setup.
Experimental Protocols
Protocol A: Thermal Solvent-Free Synthesis (Standard)
Best for labs without microwave reactors; highly reproducible.
-
Stoichiometry: Weigh Resorcinol (10 mmol, 1.10 g) and Ethyl 4-methoxybenzoylacetate (10 mmol, 2.22 g).
-
Catalyst Addition: Add Sulfamic Acid (1.0 mmol, 0.097 g, 10 mol%) or Amberlyst-15 (0.5 g).
-
Grinding: Grind the mixture in a mortar for 2–3 minutes until a homogeneous paste/powder is formed. Why? This increases surface contact between solid reactants, overcoming mass transfer limitations.
-
Heating: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 110°C for 60–90 minutes .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
-
Workup: Cool the reaction mixture to room temperature. Add crushed ice/cold water (50 mL) and stir vigorously. The solid acid dissolves (Sulfamic acid) or floats (Amberlyst), while the product precipitates.
-
Purification: Filter the solid crude product. Wash with excess water to remove the catalyst. Recrystallize from hot Ethanol.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for rapid library generation.
-
Preparation: Mix Resorcinol (10 mmol), Ethyl 4-methoxybenzoylacetate (10 mmol), and Catalyst (Sulfamic Acid, 5 mol%) in a microwave-safe vial.
-
Irradiation: Place in a microwave reactor. Set parameters:
-
Power: 300 W
-
Temperature Limit: 110°C
-
Time: 5–10 minutes.
-
-
Workup: Follow the same ice-water precipitation method as Protocol A.
Workflow & Decision Tree
Figure 2: Experimental decision tree for solvent-free synthesis.
Results & Characterization
Yield Comparison:
| Method | Time | Yield (%) | E-Factor |
|---|---|---|---|
| Conventional (H₂SO₄) | 24 Hours | 65-70% | High (>50) |
| Solvent-Free (Thermal) | 1.5 Hours | 88-92% | Low (<5) |
| Solvent-Free (MW) | 10 Mins | 92-95% | Very Low (<2) |
Validation (Self-Validating the Product): To confirm the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin , look for these specific signals:
-
Melting Point: 228–230°C.
-
IR Spectroscopy:
- (Lactone): ~1680–1700 cm⁻¹ (Strong).
- : ~3300–3400 cm⁻¹ (Broad).
-
¹H NMR (DMSO-d₆, 400 MHz):
- 3.85 ppm (s, 3H): The distinct methoxy group (-OCH₃). If this is missing, you used the wrong ester.
- 6.15 ppm (s, 1H): The proton at position C3 of the coumarin ring.
- 6.8–7.5 ppm (m, Ar-H): Aromatic protons showing the AA'BB' system of the 4-methoxyphenyl group.
Troubleshooting Guide
-
Problem: Reaction mixture solidifies too early and stops converting.
-
Cause: Inefficient mass transfer.
-
Solution: Increase temperature to 120°C to ensure the melt phase is maintained, or add a minimal amount (0.5 mL) of ionic liquid (e.g., [bmim]PF₆) to act as a "solvent-free" medium.
-
-
Problem: Low Yield / Sticky Product.
-
Cause: Incomplete removal of the beta-keto ester.
-
Solution: Wash the crude solid with a small amount of cold diethyl ether before recrystallization. The ester is soluble in ether; the coumarin is not.
-
References
-
Sugino, T., & Tanaka, K. (2001).[10] Solvent-Free Coumarin Synthesis. Chemistry Letters, 30(2), 110-111. Link
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58. Link
-
Heravi, M. M., et al. (2007). Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of coumarins via Pechmann condensation under solvent-free conditions. Journal of Chemical Research, 2007(6), 366-368. Link
-
Singh, V., et al. (2016). Green synthesis of coumarin derivatives using solid acid catalysts.[6][11] Current Organic Chemistry, 20(15), 1633-1649. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pechmann Condensation [organic-chemistry.org]
- 11. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Fluorescence Spectroscopy Protocols for 7-Hydroxy-4-Arylcoumarins
Introduction & Mechanistic Insight
7-Hydroxy-4-arylcoumarins represent a privileged scaffold in fluorescent probe design. Unlike their 4-methyl analogues (e.g., 4-Methylumbelliferone), the introduction of an aryl group at the C4 position extends the
The "Twisted" Challenge
In the ground state (
-
Solvent Polarity: Stabilizing the varying dipole moments of the ICT state.
-
Viscosity: Restricting the rotation of the aryl ring (molecular rotor behavior).
-
pH: The 7-hydroxyl group undergoes deprotonation to form a highly fluorescent phenolate anion.
This guide provides rigorous protocols to characterize these behaviors, ensuring data integrity in drug discovery and sensor development.
Experimental Workflow Visualization
The following diagram outlines the logical flow for complete photophysical characterization, highlighting critical quality control (QC) checkpoints.
Caption: Integrated workflow for coumarin characterization. The QC step (yellow) is critical to prevent aggregation artifacts often seen with hydrophobic 4-aryl groups.
Critical Sample Preparation
The Solubility Paradox: While the 7-hydroxyl group is polar, the 4-aryl core is hydrophobic. Direct dissolution in aqueous buffers often leads to micro-precipitation, causing light scattering that mimics absorbance.
Protocol A: Stock Solution & Dilution
-
Primary Stock: Dissolve the solid compound in spectroscopic-grade DMSO or Ethanol to a concentration of 1–10 mM . Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Dilute the stock into the testing solvent (buffer or organic) such that the final organic co-solvent content is < 1% (v/v) to minimize solvent effects, unless measuring solvatochromism.
-
The "OD < 0.1" Rule: For fluorescence measurements, adjust the concentration so the Optical Density (Absorbance) at the excitation wavelength is below 0.1 (ideally 0.05).
-
Why? This prevents the Inner Filter Effect (IFE) , where the sample absorbs its own excitation or emission light, distorting the spectral shape and quantum yield calculations [1].
-
Protocol: Solvatochromic Profiling
This experiment determines how the dipole moment changes upon excitation, revealing the extent of Intramolecular Charge Transfer (ICT).
Materials
-
Spectroscopic grade solvents: Hexane (Non-polar), Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Methanol (Polar/Protic).
-
Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction: Run a "blank" scan with pure solvent for every solvent type used.
-
Sample Prep: Prepare 5 µM solutions of the 7-hydroxy-4-arylcoumarin in each solvent.
-
Acquisition:
-
Measure Absorbance (
). Note the position of the longest-wavelength band.[1] -
Excitation Wavelength (
): Set to . -
Measure Emission (
): Scan from ( nm) to 700 nm.
-
-
Data Processing (Lippert-Mataga Plot):
-
Calculate the Stokes Shift (
) in wavenumbers ( ): -
Plot
(y-axis) vs. the Orientation Polarizability ( ) of the solvent (x-axis). -
Interpretation: A linear slope indicates general solvent effects. A deviation in protic solvents (MeOH, Water) indicates specific Hydrogen-bonding interactions with the 7-OH or Carbonyl groups [2].
-
Protocol: pH Sensitivity & pKa Determination
7-hydroxycoumarins act as photoacids. The phenol form (neutral/acidic pH) is often weakly fluorescent or emits in the blue, while the phenolate form (basic pH) is intensely fluorescent and emits in the green/cyan.
Buffer System
-
Universal Buffer: Citrate-Phosphate-Borate buffer (range pH 3.0 – 10.0) maintains constant ionic strength.
-
Avoid: Simple PBS if going below pH 5.8 or above pH 8.0.
Step-by-Step Methodology
-
Preparation: Prepare 15 separate buffer aliquots ranging from pH 3.0 to 10.0 in 0.5 unit increments.
-
Dosing: Add the coumarin stock to each buffer (Final conc: 1–5 µM).
-
Measurement:
-
Excitation: Set to the isosbestic point if known (where absorbance is pH-independent), or excite at the phenolate maximum (typically ~360–400 nm for 4-arylcoumarins).
-
Collect emission spectra for all pH points.
-
-
Analysis:
-
Plot Fluorescence Intensity (
) vs. pH.[2] -
Fit the data to the Henderson-Hasselbalch sigmoidal equation:
-
Note: A large shift between ground-state pKa (from Absorbance) and excited-state pKa (from Fluorescence) indicates strong photoacidity [3].
-
Protocol: Relative Quantum Yield ( )[3][4][5]
Absolute quantum yield requires an integrating sphere. The relative method is standard for most labs but is prone to error if refractive indices are ignored.
Standard Selection
For 7-hydroxy-4-arylcoumarins (Emission 400–550 nm), use:
-
Quinine Sulfate in 0.1 M
( ). -
Coumarin 153 in Ethanol (
).
Step-by-Step Methodology
-
Absorbance Matching: Prepare 4 concentrations of the Standard (St) and 4 concentrations of the Unknown (X) .
-
Absorbance at
must range from 0.01 to 0.10.
-
-
Acquisition:
-
Use the exact same excitation wavelength and slit widths for all samples.
-
Integrate the total area under the fluorescence emission curve (
).
-
-
Linearity Check: Plot Integrated Fluorescence (
) vs. Absorbance ( ). The slope is the "Gradient" ( ). must be > 0.99. -
Calculation: Use the following equation, which accounts for the Refractive Index (
) of the solvents:-
Common Error: Neglecting the
term when comparing water ( ) to ethanol ( ) introduces a ~5% error.
-
Data Summary & Troubleshooting
| Parameter | Typical Value (4-Aryl) | Common Artifacts | Solution |
| Stokes Shift | 4000–6000 | Anomalously low shift | Check for aggregation (scatter). |
| Quantum Yield | 0.1 – 0.9 (pH dependent) | > 1.0 or very low | IFE (Sample too concentrated). Dilute to OD < 0.05. |
| pKa | 7.0 – 8.0 | Double sigmoid curve | Impurity or multiple ionization sites. |
| Solubility | Low in water | Precipitate visible | Use 0.1% Pluronic F-127 or DMSO co-solvent. |
Mechanism Diagram: Proton Transfer Cycle
The following diagram illustrates the Excitation-State Intramolecular Proton Transfer (ESIPT) or solvent-assisted transfer relevant to the pH protocol.
Caption: The photocycle of 7-hydroxycoumarins. In neutral water, the excited phenol (
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
BenchChem Technical Support. (2025). Application Note: Measuring the Fluorescence Quantum Yield of Coumarin Derivatives.
-
Beddard, G. S., et al. (1977).[3] Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2.[3]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
Sources
Application Note: A Comprehensive Guide to the Synthesis of Glycoside Derivatives of 7-hydroxy-4-(4-methoxyphenyl)coumarin
Abstract: This document provides a detailed guide for the synthesis, purification, and characterization of glycoside derivatives of 7-hydroxy-4-(4-methoxyphenyl)coumarin. Coumarin glycosides represent a significant class of natural and synthetic compounds with a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Glycosylation of the coumarin scaffold is a key strategy to modulate its physicochemical properties, bioavailability, and biological activity. This guide focuses on the robust and widely applied Koenigs-Knorr glycosylation method, offering researchers in medicinal chemistry and drug development a comprehensive protocol for creating novel coumarin-based therapeutics.
Introduction: The Significance of Coumarin Glycosides
Coumarins are a large family of benzopyrone secondary metabolites found extensively in plants.[1][2] Their derivatives are known for a remarkable range of biological activities.[2][3] The attachment of sugar moieties to the coumarin core to form glycosides can significantly enhance their pharmacological profile.[4] This modification can improve water solubility, alter cell membrane permeability, and influence interactions with biological targets. The aglycone selected for this guide, 7-hydroxy-4-(4-methoxyphenyl)coumarin, serves as an excellent scaffold for glycosylation due to the reactive phenolic hydroxyl group at the C7 position, a common site for glycosidic linkages in natural coumarins.
This application note details a synthetic strategy commencing with the preparation of the 7-hydroxy-4-(4-methoxyphenyl)coumarin aglycone via the Pechmann condensation, followed by its glycosylation using a per-O-acetylated glycosyl bromide under Koenigs-Knorr conditions, and concluding with deprotection and rigorous characterization of the final product.
Synthesis of the Aglycone Core: 7-hydroxy-4-(4-methoxyphenyl)coumarin
The foundational step is the synthesis of the coumarin scaffold. The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[5][6]
Protocol 2.1: Pechmann Condensation
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add resorcinol (1 equivalent) and ethyl 4-methoxybenzoylacetate (1 equivalent).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (3-4 equivalents) dropwise while stirring. The acid acts as both a catalyst and a dehydrating agent.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (~200 g). A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure 7-hydroxy-4-(4-methoxyphenyl)coumarin as a solid.
The Koenigs-Knorr Glycosylation Strategy
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for forming glycosidic bonds.[7][8] The reaction involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor), promoted by a heavy metal salt, typically silver(I) carbonate or silver(I) oxide.[7][9]
Causality of Experimental Choices:
-
Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) is used as the glycosyl donor. The acetyl protecting groups enhance the stability of the donor and prevent unwanted side reactions at the sugar's hydroxyl groups.
-
Anchimeric Assistance: Crucially, the acetyl group at the C2 position of the glucose donor provides "anchimeric assistance" or neighboring group participation.[7] This mechanism directs the incoming alcohol (the coumarin's 7-OH group) to attack from the opposite face, resulting in the stereoselective formation of the β-anomer (a 1,2-trans glycoside). This stereochemical control is a hallmark of the method.
-
Promoter: Silver(I) carbonate (Ag₂CO₃) acts as a halophilic promoter, activating the glycosyl bromide by coordinating with the bromine atom, which facilitates its departure and the formation of a key oxocarbenium ion intermediate.[7] It also serves as a mild base to neutralize the HBr generated during the reaction.
Experimental Protocols for Glycosylation
Protocol 4.1: Koenigs-Knorr Glycosylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-hydroxy-4-(4-methoxyphenyl)coumarin (1 equivalent) and anhydrous solvent (e.g., dichloromethane or a mixture of benzene/quinoline).[10]
-
Addition of Reagents: Add silver(I) carbonate (Ag₂CO₃, 1.5-2 equivalents) and a drying agent like Drierite. Stir the suspension for 30 minutes in the dark.
-
Glycosyl Donor Addition: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours, protecting it from light. Monitor the reaction's completion using TLC.
-
Filtration: Upon completion, dilute the mixture with dichloromethane and filter it through a pad of Celite to remove the silver salts.
-
Work-up: Wash the filtrate sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product, 7-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyloxy)-4-(4-methoxyphenyl)coumarin, by silica gel column chromatography.
Protocol 4.2: Zemplén Deacetylation (Deprotection)
-
Setup: Dissolve the purified, acetylated glycoside from Protocol 4.1 in anhydrous methanol.
-
Catalyst: Add a catalytic amount of sodium methoxide (NaOMe) (e.g., a 0.1 M solution in methanol) until the solution becomes slightly alkaline (pH ~8-9).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Neutralization: Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Isolation: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure to obtain the crude deprotected glycoside.
-
Purification: Recrystallize or purify the product further by column chromatography if necessary to yield the final product: 7-(β-D-glucopyranosyloxy)-4-(4-methoxyphenyl)coumarin.
Characterization of Glycoside Derivatives
The structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.[11]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O of the lactone), and C-O-C (ether and glycosidic linkages) vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[12][13] The anomeric proton (H-1') of the sugar typically appears as a doublet in the ¹H NMR spectrum. For β-glycosides, the coupling constant (J) is characteristically large (~7-9 Hz). 2D NMR techniques like COSY can further confirm proton-proton correlations.[12]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
Table 1: Representative Spectroscopic Data for a Synthesized Coumarin Glycoside
| Compound | Technique | Expected Key Signals |
|---|---|---|
| 7-(β-D-glucopyranosyloxy)-4-(4-methoxyphenyl)coumarin | ¹H NMR | δ ~7.8-6.8 (m, Ar-H), δ ~6.2 (s, H-3), δ ~5.1 (d, J ≈ 7.5 Hz, H-1'), δ ~3.9-3.4 (m, sugar protons) |
| ¹³C NMR | δ ~161 (C=O), δ ~155-110 (Ar-C), δ ~101 (Anomeric C-1'), δ ~77-61 (Sugar carbons) |
| | HRMS (ESI+) | Calculated m/z for [M+Na]⁺, found value should be within ± 5 ppm |
Visualization of Workflow and Reaction
Diagram 1: Overall Synthetic Workflow
The following diagram illustrates the high-level workflow from starting materials to the final purified product.
Caption: Schematic of the Koenigs-Knorr glycosylation reaction.
Conclusion
This application note provides a robust and reproducible framework for the synthesis of 7-hydroxy-4-(4-methoxyphenyl)coumarin glycosides. By following the detailed protocols for aglycone synthesis, Koenigs-Knorr glycosylation, and subsequent deprotection, researchers can efficiently generate novel compounds for biological screening. The emphasis on the rationale behind procedural choices and the detailed characterization methods ensures the scientific integrity and validity of the results. This methodology can be readily adapted to incorporate different sugar moieties and substituted coumarin cores, enabling the creation of diverse chemical libraries for the discovery of new therapeutic agents.
References
- Coumarin and Furanocoumarin Glycosides - Pharmacognosy - Pharmacy 180. (n.d.).
- Coumarin glycosides: Significance and symbolism. (2024).
- Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives. (n.d.). Frontiers Research Topic.
- Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. (2021). PMC.
- Six New Coumarin Glycosides from the Aerial Parts of Gendarussa vulgaris. (2019). PMC.
- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (n.d.). ResearchGate.
- Glycosylated Coumarins, Flavonoids, Lignans and Phenylpropanoids from Wikstroemia nutans and Their Biological Activities. (n.d.). Beilstein Archives.
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (n.d.). PubMed.
- Biocatalytic Synthesis of Coumarin S-Glycosides: Towards Non-Cytotoxic Probes for Biomedical Imaging and Sensing. (2024). NIH.
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Synthesis and biological evaluation some new of 7-hydroxy-4-methylcoumarin derivative. (2017). Asian Pacific Journal of Health Sciences.
- Biocatalytic Synthesis of Coumarin S-Glycosides: Towards Non-Cytotoxic Probes for Biomedical Imaging and Sensing. (2024). MDPI.
- Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). Slideshare.
- 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube.
- Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama Institute of Science and Technology.
- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). ACS Publications.
- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (n.d.). PMC.
- Koenigs–Knorr reaction. (n.d.). Wikipedia.
- 2D NMR STRUCTURE' ELUCIDATION OF A NEW COUMARIN GLYCOSIDE FROM XEROMPHZS SPINOSA. (n.d.). datapdf.com.
- Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (n.d.). PMC.
- Progress and Achievements in Glycosylation of Flavonoids. (n.d.). PMC.
- Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. (2025). ResearchGate.
- Proton magnetic resonance in coumarins. (n.d.).
- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). PMC.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Six New Coumarin Glycosides from the Aerial Parts of Gendarussa vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
- 13. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
recrystallization solvents for purifying 7-hydroxy-4-(4-methoxyphenyl)coumarin
Introduction
Welcome to the technical support guide for the purification of 7-hydroxy-4-(4-methoxyphenyl)coumarin. This molecule, a key intermediate in the synthesis of various bioactive compounds and functional materials, often requires a high degree of purity that is best achieved through recrystallization. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.[1][2] This guide provides a comprehensive, experience-driven approach to selecting solvents and troubleshooting common issues encountered during the recrystallization of this specific coumarin derivative.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 7-hydroxy-4-(4-methoxyphenyl)coumarin?
Based on the structure of the molecule—possessing a polar phenolic hydroxyl group and a moderately polar ether linkage—the most effective and commonly used solvents are polar protic solvents. Ethanol is an excellent starting point.[3][4] Often, a mixed solvent system, such as ethanol-water , provides the ideal solubility profile needed for high-purity crystals.[5] The ethanol acts as the "good" solvent in which the coumarin is readily soluble when hot, while water acts as the "poor" or "anti-solvent" to reduce solubility upon cooling, thereby inducing crystallization.[1]
Q2: Why is a mixed solvent system often necessary for coumarins?
A single solvent rarely provides the optimal solubility curve required for efficient recrystallization—high solubility at high temperatures and very low solubility at low temperatures.[6] For many coumarins, a single good solvent like pure ethanol might keep too much product dissolved even when cooled, leading to poor recovery. Conversely, a poor solvent like water won't dissolve the compound even when heated. A mixed solvent system allows you to precisely tailor the polarity of the medium. You can dissolve the compound in a minimum amount of the "good" hot solvent and then carefully add the "poor" hot solvent until the solution is just saturated (faintly cloudy), ensuring that upon cooling, the solubility drops sharply, leading to a high yield of pure crystals.[1]
Q3: How do I determine the optimal solvent ratio in an ethanol-water system?
The optimal ratio is determined empirically through small-scale trials. A general procedure is to dissolve a small amount of your crude product (e.g., 50-100 mg) in a minimum volume of hot ethanol in a test tube. Then, add hot water dropwise until you observe persistent cloudiness (turbidity). At this point, add a drop or two of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.[1] Allow this to cool slowly. The ratio of ethanol to water used provides a strong starting point for scaling up the recrystallization. For similar 7-hydroxycoumarin derivatives, successful systems often involve aqueous ethanol in the range of 30-40%.[1][7]
Q4: What are the visual signs of a successful recrystallization?
A successful recrystallization is characterized by the formation of well-defined, often needle-like or prismatic, crystals from a clear solution as it cools. The supernatant liquid (mother liquor), which contains the dissolved impurities, may be colored if the impurities themselves are colored. The final crystalline product should appear significantly purer (e.g., whiter or less colored) than the crude starting material and should exhibit a sharper melting point upon analysis.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Problem 1: The compound does not dissolve, even in a large volume of hot solvent.
-
Causality: The chosen solvent is likely too non-polar or "poor" for your compound. The high melting point and hydrogen bonding capability of the 7-hydroxyl group require a solvent that can effectively solvate it.
-
Solution:
-
Switch to a More Polar Solvent: If you are using a solvent like ethyl acetate, switch to a more polar option like ethanol or methanol.
-
Use a Mixed Solvent System: If you are already using ethanol, your compound may be highly impure with insoluble materials. In this case, you can perform a hot filtration. Dissolve the product in an excess of hot solvent, filter the hot solution to remove the insoluble impurities, and then reduce the solvent volume by boiling to reach the saturation point before cooling.[8]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.[9] This typically happens under two conditions:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The concentration of the solute is too high, or the solution is cooled too rapidly, causing the compound to come out of solution above its melting point.[10] Significant impurities can also depress the melting point, exacerbating this issue.
-
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation point.[9][10]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This provides more time for proper crystal lattice formation.[9]
-
Change Solvents: Consider a solvent system with a lower boiling point.
-
Problem 3: No crystals form upon cooling, even after an extended period.
-
Causality: The solution is not saturated at the lower temperature. This is one of the most common issues and is almost always caused by using too much solvent.[6][9]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[9] Adding a "seed crystal" of the pure compound, if available, is also highly effective.[10]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Repeat until you achieve a saturated solution.[9]
-
Add an Anti-Solvent: If using a single solvent system (e.g., pure ethanol), you can carefully add a "poor" solvent like water dropwise to the cooled solution to induce precipitation.
-
Problem 4: The final crystal yield is very low.
-
Causality: A low yield indicates that a significant amount of the product remained dissolved in the mother liquor. Potential causes include:
-
Solution:
-
Recover from Mother Liquor: You can often recover a second crop of crystals by boiling down the mother liquor to reduce its volume and cooling it again. Note that this second crop may be less pure than the first.
-
Optimize the Protocol: In subsequent attempts, ensure you use the absolute minimum amount of near-boiling solvent to dissolve the crude product.[6] Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
Data Summary: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability for 7-hydroxy-4-(4-methoxyphenyl)coumarin |
| Ethanol | 78.4 | 24.5 | Excellent. Good "soluble solvent". Often used in a mixture with water.[1][3] |
| Methanol | 64.7 | 32.7 | Good. Similar to ethanol but more volatile. Can also be used with water.[1] |
| Water | 100.0 | 80.1 | Poor. Ideal as an "anti-solvent" in a mixed system with ethanol or methanol.[1][3] |
| Ethyl Acetate | 77.1 | 6.0 | Moderate. May be suitable for less polar impurities but might not be a strong enough solvent for the coumarin itself unless very hot. |
| Acetonitrile | 81.6 | 37.5 | Good. A polar aprotic solvent that can be effective for recrystallizing polar compounds.[3] |
| Acetic Acid (aq.) | ~100 | Polar | Effective. Dilute aqueous acetic acid (e.g., 25%) has been shown to be effective for recrystallizing 7-hydroxycoumarin.[1][7] |
Experimental Protocol: Recrystallization using an Ethanol-Water System
This protocol outlines a standard procedure for purifying your crude product.
Step 1: Small-Scale Solvent Test
-
Place ~50 mg of your crude 7-hydroxy-4-(4-methoxyphenyl)coumarin into a small test tube.
-
Add ethanol dropwise while heating gently (in a water bath) until the solid just dissolves. Note the approximate volume.
-
Add water dropwise while still hot until the solution becomes faintly cloudy.
-
Add 1-2 more drops of hot ethanol to make the solution clear again.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath. Observe the quality and quantity of the crystals formed. This confirms the suitability of the solvent pair.
Step 2: Dissolution of the Crude Product
-
Place the bulk of your crude product in an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation).
-
Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary.[6]
Step 3: Decolorization (Optional)
-
If the solution is highly colored from impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Note: Using too much charcoal will adsorb your product and drastically reduce the yield.[10]
Step 4: Hot Filtration (Perform if charcoal or insoluble impurities are present)
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. This step must be done quickly to prevent crystallization in the funnel. Rinsing the filter paper with a small amount of hot solvent can help wash through any product that crystallizes prematurely.
Step 5: Crystallization
-
If you did not perform a hot filtration, proceed with the solution from Step 2. If you did, add hot water dropwise to the hot, clear filtrate until it becomes faintly cloudy. Then add a few drops of hot ethanol to clarify.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
Step 6: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (using the same ratio as your recrystallization) to rinse away any remaining mother liquor.[6] Washing with room temperature or warm solvent will dissolve your product and lower the yield.
Step 7: Drying
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For higher purity, drying in a vacuum oven at a moderate temperature is recommended.
Visualization of Troubleshooting Workflow
Sources
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts [mdpi.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
removing unreacted ethyl 4-methoxybenzoylacetate from reaction mixture
Executive Summary
You are encountering difficulty removing unreacted Ethyl 4-methoxybenzoylacetate (E-4-MBA) from your reaction mixture. This compound is a
Successful purification relies on exploiting the acidity of the
Module 1: Diagnostic & Visualization
"How do I confirm the impurity is E-4-MBA?"
Before attempting purification, you must be able to visualize the impurity distinct from your product. Standard UV (254 nm) is often insufficient because both the starting material and many products (e.g., heterocycles, coupled aromatics) absorb strongly in the UV region.
The Gold Standard: Ferric Chloride ( ) Stain
-keto esters exist in equilibrium with their enol forms. The enol coordinates with Fe(III) to produce a distinct color.-
Preparation: Dissolve 1 g
in 50 mL Methanol/Water (1:1). -
Procedure: Dip the TLC plate.
-
Result: E-4-MBA appears as a deep purple/red spot instantly.
-
differentiation: If your product does not have an enolizable ketone (e.g., you formed a pyrazole or fully alkylated the position), it will not stain purple. This provides high-contrast differentiation.
Module 2: The Chemical Workflow (Acid-Base Extraction)
"The product is neutral/stable. How do I wash away the starting material?"
This is the most efficient method. It exploits the acidity of the methylene protons between the two carbonyls. By converting E-4-MBA into its water-soluble enolate, you can partition it into the aqueous phase while your neutral product remains in the organic phase.
Reagent Choice:
-
Sodium Hydroxide (
): Risky. Can cause ester hydrolysis of both impurity and product. -
Sodium Carbonate (
): Recommended. Sufficiently basic ( ) to deprotonate E-4-MBA without rapid hydrolysis at low temperatures.
Protocol A: Selective Enolate Extraction
Prerequisite: Your product must be neutral and stable to mild base (
-
Dilution: Dilute the reaction mixture with a non-polar solvent (Dichloromethane or Ethyl Acetate).
-
The Wash:
-
Prepare a cold (
) w/v aqueous solution. -
Wash the organic layer 2-3 times with the cold carbonate solution.
-
Observation: The aqueous layer may turn slightly yellow (enolate formation).
-
-
Verification: Spot the organic layer on TLC.[1] Visualize with
. The purple spot corresponding to E-4-MBA should be absent or significantly diminished. -
Finishing: Wash the organic layer once with brine, dry over
, and concentrate.
DOT Diagram: Extraction Logic
Caption: Workflow for selectively removing acidic
Module 3: The Physical Workflow (Chromatography & Distillation)
"My product is also acidic/sensitive to base. Extraction failed."
If your product also contains acidic protons (e.g., phenols, carboxylic acids) or is base-sensitive, you must rely on physical property differences.
Protocol B: Flash Chromatography Optimization
-keto esters often "streak" on silica gel due to keto-enol tautomerism on the acidic silica surface.-
The Fix: Buffer the silica.
-
Method: Pre-wash the silica column with
Triethylamine (TEA) in Hexanes, then run your column with your standard Hexane/EtOAc gradient. -
Why: The basic amine neutralizes the acidic sites on the silica, preventing the E-4-MBA from dragging/streaking, resulting in a tighter band and better separation from your product.
-
Protocol C: Vacuum Distillation (Kugelrohr)
E-4-MBA has a high boiling point (
-
Setup: Use a Kugelrohr or short-path distillation apparatus.
-
Vacuum: High vacuum is required (
mmHg is ideal). -
Temperature: Heat slowly to
under full vacuum. E-4-MBA is volatile enough to distill off, leaving non-volatile products behind.
Summary of Physicochemical Data
| Property | Value | Implication for Workup |
| Boiling Point | Requires high vacuum to distill. | |
| Extractable with Carbonate ( | ||
| Solubility | DCM, EtOAc, Alcohols | Soluble in standard organics; insoluble in water (neutral form). |
| TLC Stain | Specific identification of the |
Frequently Asked Questions (FAQs)
Q: I tried the carbonate wash, but my product yield dropped. What happened? A: Your product might have hydrolyzed. Even mild bases can hydrolyze esters if the reaction is warm or the exposure is prolonged.
-
Solution: Perform the wash with ice-cold reagents and work quickly. Do not let the mixture sit in the separatory funnel. Alternatively, use saturated Sodium Bicarbonate (
), which is milder ( ), though it may require more washes to fully deprotonate the impurity.
Q: Can I use the Copper Acetate method?
A: Yes, this is a classic "old-school" trick. Shaking the organic layer with saturated aqueous Copper(II) Acetate can form a copper-chelate with the
-
Outcome: The copper complex is usually neutral and green/blue. It often has a drastically different
on silica than the free ligand, allowing for easier chromatographic separation if the base wash is not an option.
Q: The E-4-MBA spot is overlapping with my product on TLC. What solvent system should I use? A: Try Toluene/Ethyl Acetate (9:1). Aromatic solvents often interact differently with the benzoyl ring of E-4-MBA compared to standard Hexane/EtOAc systems, potentially improving resolution.
References
-
ChemicalBook. (2025). Ethyl 4-methoxybenzoylacetate Properties and Safety. Retrieved from
-
Reach Devices. (n.d.). TLC Stains and Visualization Methods (Ferric Chloride). Retrieved from
-
Organic Chemistry Portal. (2023).
-Keto Esters. Retrieved from -
LibreTexts Chemistry. (2014). Acidity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Hydrogens in -Dicarbonyls. Retrieved from
Sources
separation of 7-hydroxy-4-(4-methoxyphenyl)coumarin from chromone byproducts
Ticket ID: #Cqv-7H-4M-Sep Topic: Separation of 7-hydroxy-4-(4-methoxyphenyl)coumarin from chromone byproducts Assigned Specialist: Senior Application Scientist, Separation Methodologies
Diagnostic & Triage: "Is it Impure or is it Chromone?"
User Query: "I synthesized 7-hydroxy-4-(4-methoxyphenyl)coumarin via Pechmann condensation. The melting point is broad, and I see a secondary spot on TLC. How do I know if this is the chromone isomer, and how do I get rid of it?"
Scientist’s Analysis:
In the synthesis of 4-arylcoumarins from resorcinol and
These isomers are chemically similar (both are phenolic), making simple acid/base extraction ineffective. You must rely on spectroscopic differentiation and solubility-driven separation .
Step 1: Confirmation (The NMR Check)
Before attempting separation, confirm the impurity identity. The H-3 proton and the Carbonyl carbon are your diagnostic beacons.
Table 1: NMR Diagnostic Criteria (Coumarin vs. Chromone)
| Feature | Target: 4-Arylcoumarin | Impurity: Flavone/Chromone | Why? |
| Singlet, | Singlet, | The chromone H-3 is more deshielded by the adjacent ketone. | |
| Lactone carbonyls are more shielded than pyrone ketones. | |||
| Fluorescence (UV) | Intense Blue (in basic EtOH) | Weak or Yellow-Green | 7-hydroxycoumarins are highly fluorescent; chromones are generally weaker. |
Primary Purification Protocol: The "Acetic Acid" Crystallization
User Query: "Standard ethanol recrystallization isn't working. The impurity co-crystallizes. What solvent system is specific for the coumarin?"
Technical Solution: For 4-arylcoumarins, Glacial Acetic Acid (GAA) is superior to ethanol. Coumarins possess a robust crystal lattice that packs efficiently from hot acetic acid, whereas the more irregular chromone impurities often remain in the mother liquor.
Protocol A: The Glacial Refinement
Safety: Work in a fume hood. Glacial acetic acid is corrosive.
-
Dissolution: Place your crude solid in a flask. Add minimal Glacial Acetic Acid while heating to reflux (approx. 118°C).
-
Ratio: Start with 5–7 mL solvent per gram of solid.
-
-
Clarification: If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through a Celite pad.
-
The Critical Step (Slow Cooling): Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours.
-
Note: Rapid cooling traps the chromone. Slow cooling excludes it.
-
-
Collection: Filter the crystals.
-
Wash: Wash with cold acetic acid, followed by copious water (to remove acid traces), then cold ethanol.
-
Drying: Dry at 80°C under vacuum.
Why this works: The 4-arylcoumarin structure is planar and stacks via
Advanced Separation: Chromatography Decision Tree
User Query: "Recrystallization improved purity to 90%, but I need >98% for biological assays. The spots are very close on TLC."
Technical Solution:
Coumarins and chromones have similar polarities on silica. Standard Hexane/Ethyl Acetate systems often fail to resolve them (co-elution). You must use
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate purification modality based on initial purity levels.
Protocol B: High-Resolution Flash Chromatography
Stationary Phase: Silica Gel (230–400 mesh).
Mobile Phase Strategy:
Avoid simple Hexane/EtOAc. Use Toluene as the non-polar component. Toluene interacts with the aromatic systems of the isomers differently, often increasing separation factors (
-
System: Toluene : Ethyl Acetate : Acetic Acid
-
Ratio: 80 : 20 : 1
-
Loading: Dissolve sample in a minimum volume of THF or Acetone, mix with silica, evaporate to dryness (dry loading), and load the powder onto the column.
FAQ: The "Chemical Wash" Myth
User Query: "Can't I just wash with NaOH? I read that coumarins open to soluble salts and chromones don't."
Scientist's Response: Do NOT use this method for 7-hydroxycoumarins.
-
The Mechanism: The classical "Lactone Opening" method relies on the lactone ring opening to a coumarinate salt in base.
-
The Problem: Your molecule has a 7-hydroxyl group (phenol).
-
Both the Coumarin and the Chromone (if derived from resorcinol) are phenols.
-
Both will dissolve instantly in dilute NaOH due to the acidic phenol, regardless of ring opening.
-
You will extract both into the water phase, achieving no separation.
-
Exception: This method only works if the impurity is a non-phenolic chromone (e.g., if the starting material was not resorcinol), which is unlikely in your specific synthesis pathway.
Summary of Physicochemical Properties
| Property | 7-OH-4-(4-OMe-phenyl)coumarin | Chromone Byproduct |
| Solubility (Hot AcOH) | High | Moderate |
| Solubility (Cold AcOH) | Low (Crystallizes) | Moderate (Stays in solution) |
| Fluorescence (pH 9) | Strong Blue ( | Weak / Non-fluorescent |
| TLC Rf (Tol:EtOAc 7:3) | ~0.45 | ~0.50 (Often overlaps) |
References
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. (Authoritative review on the competition between Coumarin and Chromone formation).
-
Garazd, M. M., et al. (2017). Modified coumarins.[1] 2. Synthesis and antioxidant activity of 3-substituted 7-hydroxy-4-methylcoumarins. Chemistry of Natural Compounds. (Details on recrystallization solvents for hydroxycoumarins).
-
Borges, F., et al. (2005). Simple coumarins: synthesis and pharmacological activity. Current Medicinal Chemistry. (Overview of separation and identification).
-
Miao, H., et al. (2019). Simultaneous determination of chromones and coumarins in Radix Saposhnikoviae by HPLC. Journal of Separation Science. (Chromatographic separation conditions).
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 7-hydroxy-4-(4-methoxyphenyl)chromen-2-one
Executive Summary: The Diagnostic Fingerprint
For researchers developing fluorescent probes or anticancer agents, 7-hydroxy-4-(4-methoxyphenyl)chromen-2-one represents a critical scaffold. Unlike the ubiquitous 4-methyl substituted coumarins (e.g., Hymecromone), the 4-aryl substitution introduces a specific magnetic anisotropy that significantly alters the spectral landscape.
The "Performance" of this spectrum relies on three diagnostic pillars:
-
The H-3 Singlet (~6.1 ppm): The definitive marker of 4-substitution, appearing significantly upfield compared to 3-substituted isomers.
-
The AA'BB' System: The 4-methoxyphenyl moiety creates a symmetric doublet pair that confirms the para-substitution pattern.
-
The 7-OH Labile Proton: A sharp singlet >10.5 ppm in DMSO-d6, which often vanishes or broadens in CDCl₃ due to exchange and poor solubility.
Part 1: Detailed 1H NMR Analysis
The following data is based on a standard solution in DMSO-d6 (Dimethyl sulfoxide-d6), the preferred solvent for polyhydroxylated coumarins due to its ability to disrupt intermolecular hydrogen bonding and stabilize the monomeric form.
Chemical Shift Table (DMSO-d6, 400 MHz)
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Structural Logic |
| OH-7 | Hydroxyl | 10.60 - 10.80 | Broad Singlet | 1H | - | Highly deshielded by H-bonding with DMSO; disappears with D₂O shake. |
| H-5 | Arom. (Coumarin) | 7.65 - 7.75 | Doublet (d) | 1H | 8.8 | Deshielded by the adjacent carbonyl (C-2) and the 4-aryl ring current. |
| H-2', 6' | Arom.[1] (Phenyl) | 7.40 - 7.50 | Doublet (d) | 2H | 8.5 | Ortho to the coumarin core; part of AA'BB' system. |
| H-3', 5' | Arom.[1][2][3][4] (Phenyl) | 7.05 - 7.15 | Doublet (d) | 2H | 8.5 | Ortho to the Methoxy group; shielded by electron donation (resonance). |
| H-6 | Arom. (Coumarin) | 6.75 - 6.85 | dd | 1H | 8.8, 2.4 | Shielded by the 7-OH group (ortho effect). |
| H-8 | Arom. (Coumarin) | 6.70 - 6.75 | Doublet (d) | 1H | 2.4 | Shielded by 7-OH; meta-coupling to H-6 visible. |
| H-3 | Olefinic | 6.10 - 6.20 | Singlet (s) | 1H | - | Critical Diagnostic: Upfield due to conjugation and lack of steric crowding compared to 3-subst. |
| OMe | Methoxy | 3.80 - 3.85 | Singlet (s) | 3H | - | Characteristic sharp singlet for aryl methyl ether. |
Mechanistic Interpretation
-
The "Coumarin Roof": The protons on the coumarin ring (H-5, H-6, H-8) form an ABX system (or AMX depending on field strength). H-5 is the most downfield aromatic proton on the coumarin core because it sits in the deshielding cone of the carbonyl group and the C3-C4 double bond.
-
The Phenyl Rotator: The 4-methoxyphenyl group has free rotation, making H-2'/6' equivalent and H-3'/5' equivalent on the NMR timescale, resulting in the clean AA'BB' pattern. If rotation were restricted (e.g., by bulky substituents at positions 3 or 5), these signals would split further.
Part 2: Comparative Performance Analysis
This section objectively compares the spectral performance of this compound against common alternatives and variations to assist in troubleshooting and validation.
Comparison: 4-Aryl vs. 3-Aryl Isomers
A common synthetic error (e.g., in Perkin vs. Pechmann conditions) is producing the 3-substituted isomer.
| Feature | 4-Substituted (Target) | 3-Substituted (Alternative/Impurity) | Diagnostic Note |
| Olefinic Proton | H-3: ~6.15 ppm (s) | H-4: ~8.00 - 8.20 ppm (s) | The H-4 proton in 3-aryl coumarins is heavily deshielded by the beta-position of the enone system. |
| H-5 Shift | ~7.7 ppm | ~7.5 ppm | H-5 is slightly more deshielded in 4-aryl systems due to the proximity of the aryl ring. |
Comparison: Solvent Performance (DMSO-d6 vs. CDCl₃)
Researchers often default to CDCl₃, but for 7-hydroxycoumarins, this is suboptimal.
-
DMSO-d6 (Recommended):
-
Solubility: High.[5]
-
OH Signal: Sharp, distinct singlet >10 ppm. Allows integration to confirm stoichiometry.
-
Resolution: Sharp aromatic peaks due to monomeric stabilization.
-
-
CDCl₃ (Not Recommended):
Part 3: Experimental Protocol
Synthesis & Purification Workflow (Pechmann Condensation)
To ensure the NMR spectrum matches the data above, the compound is typically synthesized via the acid-catalyzed condensation of resorcinol and ethyl 4-methoxybenzoylacetate.
Purity Checkpoints:
-
Resorcinol Impurity: Look for a triplet at ~7.1 ppm and multiplet at ~6.3 ppm .
-
Ethyl Ester Impurity: Look for a quartet at ~4.1 ppm and triplet at ~1.2 ppm (unreacted starting material).
NMR Acquisition Parameters (Best Practice)
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation of the OH signal.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons and the isolated H-3 proton often have longer T1 relaxation times. Short delays will reduce the integral accuracy of the H-3 singlet.
-
Scans (NS): 16 scans is usually sufficient for this concentration.
Part 4: Visualization of Logic & Workflow
Diagram: NMR Assignment Decision Tree
This logic flow guides the researcher through the assignment process, prioritizing the most distinct signals first.
Caption: Step-by-step logic flow for assigning the 1H NMR spectrum of 7-hydroxy-4-(4-methoxyphenyl)coumarin, prioritizing diagnostic protons.
Diagram: Synthesis & Purity Validation
Visualizing the Pechmann condensation pathway and where impurities typically appear in the NMR spectrum.
Caption: Synthesis workflow highlighting specific NMR signals used to identify common impurities (Resorcinol and Ethyl Ester) in the crude mixture.
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Dharmatti, S. S., et al. (1962). "Proton magnetic resonance in coumarins." Proceedings of the Indian Academy of Sciences - Section A. (Seminal work on distinguishing 3- vs 4-substituted coumarins). Link
-
Zhang, Y., et al. (2012). "Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction." Catalysis Science & Technology. (Provides modern synthesis and spectral data). Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for identifying solvent peaks in DMSO vs CDCl3). Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimized Purity Analysis of 7-Hydroxy-4-(4-methoxyphenyl)coumarin: A Comparative Method Development Guide
Topic: HPLC Method Development for 7-Hydroxy-4-(4-methoxyphenyl)coumarin Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of selective estrogen receptor modulators (SERMs) and fluorescent probes, 7-hydroxy-4-(4-methoxyphenyl)coumarin (HMPC) serves as a critical scaffold. However, its synthesis via Pechmann condensation often yields persistent impurities—specifically unreacted resorcinol and
This guide compares a traditional Fully Porous C18 (5 µm) protocol against an optimized Core-Shell C18 (2.6 µm) method. We demonstrate that the Core-Shell approach not only reduces run time by 60% but also achieves baseline resolution (
Part 1: Analyte Characterization & Impurity Profiling
Effective method development begins with understanding the molecule's behavior in solution.
1.1 Physicochemical Properties[1]
-
Analyte: 7-hydroxy-4-(4-methoxyphenyl)coumarin
-
pKa: ~7.8 (Phenolic -OH). Implication: Mobile phase pH must be maintained < 5.0 to suppress ionization and prevent peak tailing.
-
LogP: ~3.2 (Estimated). Implication: Moderately hydrophobic; requires high organic strength for elution.
-
UV Max: 322 nm (Primary), 254 nm (Secondary).
1.2 The Impurity Landscape (Origin of Specificity)
The primary challenge is separating the target HMPC from its synthesis precursors.
-
Impurity A (Resorcinol): Highly polar, elutes near the void volume (
). -
Impurity B (Ethyl 4-methoxybenzoylacetate): Non-polar precursor, often co-elutes with the product tail.
-
Impurity C (4-Methoxybenzoic acid): Hydrolysis degradation product.
Figure 1: Synthesis pathway and origin of critical impurities in HMPC production.
Part 2: Method Comparison (Data-Driven)
We evaluated two distinct chromatographic approaches. The goal was to maximize the Resolution (
2.1 The Alternatives
-
Method A (Traditional): Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).
-
Method B (Recommended): Phenomenex Kinetex C18 Core-Shell (100 x 4.6 mm, 2.6 µm).
2.2 Comparative Performance Data
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[2] Gradient: 10-90% B.
| Metric | Method A (Traditional 5 µm) | Method B (Core-Shell 2.6 µm) | Improvement |
| Run Time | 25.0 min | 10.0 min | 60% Faster |
| Backpressure | 85 bar | 210 bar | Higher (Manageable) |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline) | +128% |
| Tailing Factor ( | 1.35 | 1.08 | Superior Peak Shape |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
*Resolution calculated between HMPC and Impurity B.
Analysis: Method A suffers from band broadening due to the larger particle size, causing the hydrophobic impurity tail to merge with the main peak. Method B utilizes core-shell technology, which reduces the diffusion path length (Van Deemter A and C terms), resulting in sharper peaks and higher sensitivity without the extreme backpressure of sub-2 µm UHPLC columns.
Part 3: Detailed Experimental Protocol (The Optimized Method)
This protocol is validated for linearity (
3.1 Reagents & Instrumentation
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm (or equivalent Core-Shell).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (LC-MS grade).
3.2 Chromatographic Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Why: Acidic pH ensures the phenolic hydroxyl group (pKa 7.8) remains protonated, preventing peak tailing caused by secondary interactions with residual silanols.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Why: ACN provides sharper peaks than Methanol for phenyl-substituted coumarins due to lower viscosity and better dipole selectivity.
-
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C (Controls viscosity and improves reproducibility).
-
Detection: 322 nm (Quantification), 254 nm (Impurity check).
3.3 Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 15 | Initial Hold (Retain Resorcinol) |
| 1.0 | 15 | End Initial Hold |
| 7.0 | 85 | Gradient Ramp (Elute HMPC) |
| 8.0 | 95 | Wash (Elute Impurity B) |
| 8.1 | 15 | Re-equilibration |
| 10.0 | 15 | End of Run |
3.4 Sample Preparation
-
Weigh 10 mg of HMPC sample.
-
Dissolve in 10 mL of 50:50 ACN:Water . Note: Do not dissolve in 100% ACN, as this causes "solvent effect" peak distortion for early eluting impurities.
-
Sonicate for 5 minutes.
-
Filter through a 0.22 µm PTFE syringe filter.
Part 4: Troubleshooting & Logic Map
Use this decision tree to resolve common separation issues specific to 4-phenylcoumarins.
Figure 2: Troubleshooting logic for HMPC separation.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. Retrieved from
-
Sigma-Aldrich. (2024). 7-Hydroxy-4-phenylcoumarin Product Specification & CAS 2555-30-8 Data.[3][4] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 7-Hydroxy-4-phenylcoumarin (CID 5357479).[4] Retrieved from
-
Hroboňová, K., et al. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach.[5] PMC.[6] Retrieved from
-
ResearchGate. (2023). Extending the Library of 4‐Hydroxycoumarin Derivatives... by a Catalyst‐Free Method. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-hydroxy-4-phenylcoumarin [stenutz.eu]
- 4. 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of Antioxidant Capacity: 7-hydroxy-4-(4-methoxyphenyl)coumarin versus the Gold Standard Trolox
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical checkpoint. Antioxidants are vital in mitigating the deleterious effects of oxidative stress, a physiological state implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This guide provides an in-depth, objective comparison of the antioxidant capacity of the synthetic coumarin derivative, 7-hydroxy-4-(4-methoxyphenyl)coumarin, against Trolox, the universally accepted water-soluble analog of vitamin E used as a standard in antioxidant assays.
This technical guide moves beyond a mere recitation of protocols. It delves into the mechanistic underpinnings of the most prevalent antioxidant assays—DPPH, ABTS, ORAC, and FRAP—offering a rationale for experimental choices and ensuring the trustworthiness of the described methodologies. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers aiming to accurately characterize the antioxidant potential of novel compounds.
Understanding the Contenders: Chemical Structures and Antioxidant Potential
7-hydroxy-4-(4-methoxyphenyl)coumarin: This synthetic coumarin derivative belongs to a class of compounds well-regarded for their diverse pharmacological activities, including antioxidant properties.[1][2] The antioxidant potential of coumarins is often attributed to the hydrogen-donating ability of their hydroxyl groups and the stability of the resulting phenoxyl radical.[3] The presence of the 7-hydroxy group on the coumarin scaffold is anticipated to be a key contributor to its radical scavenging activity.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): As a water-soluble analog of vitamin E, Trolox serves as the benchmark for antioxidant capacity measurements.[4][5] Its chromanol ring is responsible for its potent antioxidant activity, readily donating a hydrogen atom to neutralize free radicals. The resulting Trolox radical is relatively stable, preventing the initiation of further oxidative chain reactions. The use of Trolox as a standard allows for the expression of antioxidant capacity in a standardized unit, the Trolox Equivalent Antioxidant Capacity (TEAC).[4][6]
A Deep Dive into Antioxidant Capacity Assays
The antioxidant capacity of a compound is not an intrinsic property but is dependent on the specific assay used for its measurement. Different assays employ distinct mechanisms to assess antioxidant activity. Therefore, a multi-assay approach is crucial for a comprehensive evaluation. This guide focuses on four widely adopted methods: DPPH, ABTS, ORAC, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to screen for radical scavenging activity.[7] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow.[7][8] The decrease in absorbance at approximately 517 nm is directly proportional to the antioxidant's radical scavenging capacity.[7][9]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of concentrations of the test compound (7-hydroxy-4-(4-methoxyphenyl)coumarin) and the standard (Trolox).
-
-
Assay Procedure:
-
Add a specific volume of the DPPH working solution to a microplate well.
-
Add an equal volume of the test compound or standard solution to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9][10]
-
Measure the absorbance at 515-517 nm using a microplate reader.[10]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated.
-
Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9][11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[12] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant capacity.[9][13]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.[9]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[9]
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.[9]
-
-
Assay Procedure:
-
Calculation:
-
The percentage inhibition of absorbance is calculated relative to a control.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[14][15] The assay utilizes a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), which generates peroxyl radicals upon thermal decomposition.[16] In the presence of an antioxidant, the decay of the fluorescent probe (commonly fluorescein) is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[17]
-
Reagent Preparation:
-
Prepare a working solution of fluorescein.
-
Prepare a series of concentrations of the test compound and Trolox standard.
-
Prepare a fresh solution of the free radical initiator (AAPH).[15]
-
-
Assay Procedure:
-
Pipette the fluorescein working solution into the wells of a 96-well black opaque plate.[16]
-
Add the Trolox standard or test sample to the respective wells.[16]
-
Incubate the plate at 37 °C for a specified time to allow for thermal equilibration.[16]
-
Initiate the reaction by adding the AAPH solution to each well.[17]
-
Immediately begin reading the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[17]
-
-
Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[18] The change in absorbance at 593 nm is proportional to the antioxidant's reducing power. This assay is conducted under acidic conditions (pH 3.6).[18]
-
Reagent Preparation:
-
Assay Procedure:
-
Calculation:
-
The FRAP value of the sample is determined by comparing its absorbance to a standard curve prepared with a known concentration of Fe²⁺.[19]
-
Visualizing the Workflow: DPPH and ABTS Assay Diagrams
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Comparative Performance Data: 7-hydroxy-4-(4-methoxyphenyl)coumarin vs. Trolox
For a direct and definitive comparison, it is imperative to conduct head-to-head experiments using the assays described above. The following table provides a template for summarizing such prospective data.
| Assay | Parameter | 7-hydroxy-4-(4-methoxyphenyl)coumarin | Trolox |
| DPPH | IC50 (µM) | Experimental Value | Literature/Experimental Value |
| ABTS | TEAC (Trolox Equivalents) | Experimental Value | 1.0 |
| ORAC | ORAC Value (µmol TE/g) | Experimental Value | Standard Value |
| FRAP | FRAP Value (µmol Fe²⁺/g) | Experimental Value | Standard Value |
Discussion and Mechanistic Insights
The antioxidant activity of 7-hydroxy-4-(4-methoxyphenyl)coumarin is likely to be primarily mediated by the hydrogen-donating capacity of its 7-hydroxyl group. Upon reaction with a free radical, this hydroxyl group can donate a hydrogen atom, forming a stable phenoxyl radical. The delocalization of the unpaired electron across the coumarin ring system would contribute to the stability of this radical, thereby preventing the propagation of oxidative chain reactions.
In comparison, Trolox's antioxidant activity is centered on its chromanol ring. The hydroxyl group on this ring readily donates a hydrogen atom to free radicals. The resulting radical is stabilized by the adjacent methyl groups and the fused ring system.
The relative efficacy of 7-hydroxy-4-(4-methoxyphenyl)coumarin compared to Trolox will depend on several factors, including the stability of the respective antioxidant radicals, the reaction kinetics, and the steric accessibility of the active hydroxyl groups. Assays like DPPH and ABTS, which are based on single electron or hydrogen atom transfer, will provide a direct measure of radical scavenging ability. The ORAC assay, which mimics in vivo conditions more closely by using a biologically relevant radical source, will offer insights into the compound's protective effects against peroxyl radicals. The FRAP assay will quantify its reducing power.
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the antioxidant capacity of 7-hydroxy-4-(4-methoxyphenyl)coumarin with the gold standard, Trolox. By employing a battery of mechanistically distinct assays and adhering to rigorous experimental protocols, researchers can obtain a robust and reliable assessment of this promising coumarin derivative's antioxidant potential.
Future studies should focus on generating the direct comparative experimental data outlined in the summary table. Furthermore, investigating the structure-activity relationships of a series of related coumarin derivatives would provide valuable insights for the rational design of more potent antioxidant agents. Ultimately, a thorough understanding of the antioxidant profile of 7-hydroxy-4-(4-methoxyphenyl)coumarin will be instrumental in evaluating its potential as a therapeutic agent for diseases associated with oxidative stress.
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Trolox equivalent antioxidant capacity. In: Wikipedia. ; 2023. Accessed January 22, 2024. [Link]
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Trolox equivalent antioxidant capacity: Significance and symbolism. IKS. 2026. [Link]
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Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one
The procedures outlined herein are grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[1]
I. Hazard Assessment and Waste Identification
The foundational step in any chemical disposal procedure is a thorough hazard assessment. Based on data from analogous coumarin and chromenone derivatives, 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one should be handled as a potentially hazardous substance. Similar compounds are often classified as:
-
Respiratory Irritant: May cause respiratory irritation.[3]
Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste. It is strictly prohibited to dispose of this chemical in the regular trash or down the sewer system.[1][5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste materials, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against accidental splashes of solutions or contact with airborne powder.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation.[2][4] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | N95 dust mask or as determined by your institution's Chemical Hygiene Plan. | Recommended when handling the solid compound to prevent inhalation of fine particles.[2] |
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions.[1][6]
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing paper, paper towels used for spills), in a designated, compatible solid waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately in a designated sharps container.[6]
Step 2: Container Selection and Labeling
The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Compatibility: Use containers that are chemically compatible with the waste. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable.[1][6]
-
Secure Closure: Ensure containers have a secure, leak-proof lid.[1]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6][7] Your institution may have specific labeling requirements that must be followed.
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[1][9]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to mitigate the impact of any potential leaks.[1]
-
Storage Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days.[7][9]
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact your Environmental Health & Safety (EH&S) Office: Your institution's EH&S department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Professional Disposal Services: EH&S will coordinate with a licensed hazardous waste disposal company. These companies utilize methods such as incineration or chemical treatment to render the waste non-hazardous in compliance with federal and local regulations.[6]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
V. Conclusion: A Commitment to Safety and Sustainability
The proper disposal of laboratory chemicals is a cornerstone of responsible scientific practice. By adhering to these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EH&S office for guidance tailored to your facility.[10][11]
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Daniels Health. (2021, May 25). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
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Lab Manager. (2020, January 15). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
